molecular formula C14H10Cl2O2 B1197163 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid CAS No. 34113-46-7

2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid

Katalognummer: B1197163
CAS-Nummer: 34113-46-7
Molekulargewicht: 281.1 g/mol
InChI-Schlüssel: DHPZADPFGZNIIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid, also known as 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid, is a useful research compound. Its molecular formula is C14H10Cl2O2 and its molecular weight is 281.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPZADPFGZNIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955657
Record name (2-Chlorophenyl)(4-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34113-46-7
Record name o,p′-Dichlorodiphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34113-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-(2-Chlorophenyl-4'-chlorophenyl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034113467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Chlorophenyl)(4-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Physicochemical and Pharmacological Profile of 2-(2-Chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals and clinical scientists, our understanding of a drug's efficacy is often inextricably linked to its metabolic fate. 2-(2-Chlorophenyl)-2-(4-chlorophenyl)acetic acid, commonly known as o,p'-DDA , is the primary circulating metabolite of mitotane (o,p'-DDD), the only FDA-approved adrenolytic therapy for advanced adrenocortical carcinoma (ACC)[1]. While the parent compound drives the cytotoxic and steroidogenesis-inhibiting effects, o,p'-DDA serves as a critical pharmacokinetic biomarker. This whitepaper synthesizes the physicochemical properties, metabolic genesis, and analytical workflows required to accurately study and quantify o,p'-DDA in clinical and experimental settings.

Part 1: Physicochemical Profiling

The structural conversion of mitotane to o,p'-DDA involves the transformation of a dichloroethane moiety into an acetic acid group[2]. This seemingly simple substitution drastically alters the molecule's physicochemical properties. The introduction of the carboxylic acid significantly increases the polarity and decreases the lipophilicity of the compound. Consequently, while mitotane extensively sequesters in adipose tissue, o,p'-DDA remains highly concentrated in the plasma and is ultimately eliminated via renal excretion[3].

Table 1: Physicochemical Properties of o,p'-DDA

Property Value
IUPAC Name 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid
Common Name o,p'-DDA
CAS Registry Number 34113-46-7[4]
Molecular Formula C14H10Cl2O2[5]
Molecular Weight 281.13 g/mol [4]
Density 1.373 g/cm³[4]
Boiling Point 403.8°C at 760 mmHg[4]
Flash Point 198°C[4]
Vapor Pressure 3.02E-07 mmHg at 25°C[4]

| Refractive Index | 1.616[4] |

Part 2: Metabolic Genesis & Pharmacokinetics

The biotransformation of mitotane into o,p'-DDA is primarily catalyzed by mitochondrial cytochrome P450 enzymes (such as CYP11B1 and CYP3A4) residing in the adrenal cortex and liver[2]. The metabolism branches into two distinct pathways: α-hydroxylation (yielding o,p'-DDE) and β-hydroxylation (yielding o,p'-DDA)[3].

During β-hydroxylation, an unstable hydroxylated intermediate is formed. This intermediate rapidly undergoes dehydrochlorination to generate a highly reactive acyl chloride[2]. In the presence of water, the acyl chloride is hydrolyzed into the stable, acidic metabolite o,p'-DDA. The reactive acyl chloride intermediate is widely hypothesized to covalently bind to mitochondrial macromolecules, driving the adrenolytic toxicity of the parent drug, while o,p'-DDA represents the detoxified, terminal sink of this pathway[2].

Metabolism Mitotane Mitotane (o,p'-DDD) CYP CYP450 Enzymes (β-Hydroxylation) Mitotane->CYP Inter1 Hydroxylated Intermediate CYP->Inter1 AcylChloride Acyl Chloride Intermediate Inter1->AcylChloride Dehydrochlorination opDDA o,p'-DDA AcylChloride->opDDA Hydration

Figure 1: Metabolic pathway of mitotane biotransformation into o,p'-DDA.

Part 3: Analytical Workflows & Experimental Protocols

Because o,p'-DDA plasma levels are utilized as a surrogate marker for mitotane metabolism, robust quantification protocols are required. Furthermore, distinguishing the pharmacological activity of the parent drug from its metabolites requires precise in vitro functional assays.

Protocol 1: LC-MS/MS Quantification of o,p'-DDA in Human Plasma

This self-validating protocol ensures high specificity and sensitivity for clinical pharmacokinetic monitoring.

  • Sample Preparation (Protein Precipitation): Transfer 50 µL of patient plasma to a microcentrifuge tube. Add 200 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., o,p'-DDA-d4).

    • Causality: Acetonitrile disrupts protein hydration shells, precipitating plasma proteins that would otherwise foul the LC column. The internal standard corrects for matrix effects, ion suppression, and extraction losses.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: High-speed centrifugation pellets the denatured proteins, leaving the small-molecule analytes isolated in the clear supernatant.

  • Supernatant Transfer & Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (0.1% formic acid in water).

    • Causality: Diluting the strong organic extract with an aqueous mobile phase improves peak shape by preventing solvent effects (band broadening) during injection onto the reversed-phase column.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Run a gradient elution using Mobile Phase A and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Causality: The C18 stationary phase effectively separates the polar o,p'-DDA from the highly lipophilic o,p'-DDD based on hydrophobic interactions.

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

    • Causality: As a carboxylic acid, o,p'-DDA readily loses a proton to form a stable carboxylate anion[M-H]-, making ESI- the most sensitive and selective ionization mode.

LCMSWorkflow Plasma Plasma Sample (50 µL) Precipitation Add 200 µL Cold ACN + IS Plasma->Precipitation Centrifuge Centrifuge 14,000 x g, 10 min Precipitation->Centrifuge Dilution Dilute Supernatant Centrifuge->Dilution LCMS LC-MS/MS Analysis Dilution->LCMS Data MRM Quantification LCMS->Data

Figure 2: Step-by-step workflow for LC-MS/MS quantification of o,p'-DDA.

Protocol 2: In Vitro Functional Assay Evaluating Adrenolytic Activity

A persistent clinical question has been whether o,p'-DDA contributes to the antitumor efficacy of mitotane. To investigate this, functional assays on the H295R adrenocortical carcinoma cell line are employed[1].

  • Cell Culture & Seeding: Culture H295R cells in DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix. Seed cells at 10,000 cells/well in a 96-well plate and incubate for 24 hours.

    • Causality: H295R cells require specific steroidal and growth factor supplementation (Nu-Serum/ITS+) to maintain their differentiated, steroidogenic adrenocortical phenotype in vitro.

  • Compound Treatment: Treat cells with varying concentrations (10 µM to 300 µM) of o,p'-DDA and o,p'-DDD (positive control) dissolved in DMSO (final DMSO concentration <0.1%). Incubate for 48 hours.

    • Causality: A 48-hour exposure is necessary to observe the delayed apoptotic and anti-proliferative effects characteristic of mitotane and its active intermediates.

  • WST-1 Proliferation Assay: Add 10 µL of WST-1 reagent to each well and incubate for 2 hours.

    • Causality: WST-1 is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye. This provides a direct, quantifiable measure of mitochondrial metabolic activity and cell viability.

Results Interpretation: Studies utilizing this protocol have unequivocally demonstrated that while o,p'-DDD profoundly inhibits cell proliferation and steroidogenesis, o,p'-DDA exhibits no significant cytotoxic or anti-proliferative effects, even at supraphysiological concentrations up to 300 µM[1]. Furthermore, o,p'-DDA is not efficiently transported into H295R cells, confirming its status as a pharmacologically inactive end-product[1][6].

Part 4: Clinical Pharmacodynamics & Biomarker Utility

Despite lacking direct antitumor activity, o,p'-DDA holds immense clinical value. Mitotane therapy requires reaching a narrow therapeutic window (plasma levels of 14–20 mg/L) to achieve objective tumor responses while minimizing severe neurotoxicity[7].

Because o,p'-DDA is the primary metabolite, its plasma concentration directly reflects the extent of mitotane biotransformation. Retrospective multicenter studies by the European Network for the Study of Adrenal Tumors (ENS@T) have shown that combining the measurement of o,p'-DDD (≥14 mg/L) with o,p'-DDA (≥92 mg/L) significantly increases the specificity (up to 92%) for predicting an objective tumor response in ACC patients[7]. The high circulating levels of o,p'-DDA serve as a proxy for the formation of the reactive acyl chloride intermediate, which is the true driver of the adrenolytic effect[2].

Sources

Biotransformation of o,p'-DDT to o,p'-DDA: A Comprehensive Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

o,p'-DDT (1,1,1-trichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethane) is a highly relevant chiral isomer found in technical-grade dichlorodiphenyltrichloroethane (DDT), comprising approximately 15–20% of the mixture. While its p,p'-isomer is notorious for environmental persistence and bioaccumulation as p,p'-DDE, o,p'-DDT undergoes a distinct and more rapid metabolic clearance. The terminal, water-soluble metabolite is 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA) . Understanding this specific biotransformation pathway is essential for toxicological risk assessment and pharmacokinetic profiling, as o,p'-DDA serves as the primary urinary biomarker for recent DDT exposure.

Mechanistic Pathway: From Highly Lipophilic to Hydrophilic

The biotransformation of o,p'-DDT is a multi-step enzymatic cascade primarily localized in the hepatic endoplasmic reticulum. The overarching logic of this pathway is the systematic removal of bulky, lipophilic chlorine atoms and the introduction of polar oxygenated functional groups to facilitate renal excretion.

  • Phase I (Reductive Dechlorination): The initial and rate-limiting step is the reductive dechlorination of o,p'-DDT to o,p'-DDD. This reaction is catalyzed by cytochrome P450 enzymes—specifically CYP3A4 and CYP2B6—under 1[1]. Because the trichloromethyl group is highly electron-deficient, it accepts an electron from the CYP450 heme iron, leading to the homolytic cleavage of a C-Cl bond and the subsequent abstraction of a hydrogen atom.

  • Absence of DDE Formation: Unlike p,p'-DDT, which readily undergoes dehydrochlorination to form the highly persistent p,p'-DDE, in vivo and in vitro studies confirm that o,p'-DDT metabolism 2[2], funneling directly into the DDD-to-DDA pathway.

  • Intermediate Cascade to DDA: o,p'-DDD undergoes further dehydrochlorination to form o,p'-DDMU. Subsequent hydration and oxidation steps yield o,p'-DDOH (an alcohol intermediate), which is rapidly oxidized by alcohol and aldehyde dehydrogenases into the3[3].

MetabolicPathway DDT o,p'-DDT (Lipophilic Precursor) DDD o,p'-DDD (Primary Intermediate) DDT->DDD Reductive Dechlorination (CYP3A4, CYP2B6) DDMU o,p'-DDMU (Alkene Intermediate) DDD->DDMU Dehydrochlorination DDOH o,p'-DDOH (Alcohol Intermediate) DDMU->DDOH Hydration/Oxidation DDA o,p'-DDA (Hydrophilic Terminal Metabolite) DDOH->DDA Oxidation (ADH/ALDH)

Metabolic cascade of o,p'-DDT to o,p'-DDA via CYP450-mediated reductive dechlorination.

Quantitative Toxicokinetics

The structural differences between the o,p'- and p,p'-isomers dictate their toxicokinetic profiles. The rapid conversion of o,p'-DDT to o,p'-DDA results in a significantly shorter biological half-life, making o,p'-DDA an excellent4[4] rather than historical body burden.

CompoundPrimary Biotransformation Enzyme(s)Biological Half-Life (Mammalian)Primary Excretion Route
o,p'-DDT CYP3A4, CYP2B6DaysUrine (as o,p'-DDA)
p,p'-DDT CYP2B6, CYP3A4~5 YearsFeces / Urine
o,p'-DDD CYP-mediated oxidases~3 DaysUrine (as o,p'-DDA)
o,p'-DDA N/A (Terminal Metabolite)Hours to DaysUrine

Experimental Protocol: In Vitro Microsomal Metabolism Assay

To accurately map and quantify the conversion of o,p'-DDT to o,p'-DDA, researchers must utilize a self-validating in vitro system. The following protocol leverages Human Liver Microsomes (HLMs) and carefully controls oxygen tension, as the initial reductive dechlorination is highly sensitive to oxygen competition at the CYP450 heme center.

Step-by-Step Methodology:

  • Microsomal Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: Mg²⁺ is an essential cofactor required to maintain the structural integrity of the microsomal membrane and ensure optimal CYP450 electron transfer.

  • Substrate Addition: Spike the buffer with o,p'-DDT (final concentration 10 µM) dissolved in minimal acetonitrile (<1% v/v final).

    • Causality: Keeping the organic solvent concentration strictly below 1% prevents solvent-induced denaturation of the fragile CYP enzymes.

  • Hypoxic Pre-incubation: Purge the sealed reaction vials with nitrogen gas for 5 minutes.

    • Causality: Reductive dechlorination is an obligate anaerobic process; ambient oxygen will outcompete the halogenated substrate for CYP-donated electrons, stalling the reaction into a futile cycle.

  • Reaction Initiation: Add an NADPH-regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction. Incubate at 37°C in a shaking water bath.

  • Aerobic Shift (Optional): After 60 minutes, open the vials to ambient air to facilitate the downstream oxygen-dependent oxidative steps (DDOH to DDA).

  • Termination: Stop the reaction at designated time points (e.g., 0, 30, 60, 120 min) by adding an equal volume of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., ¹³C-o,p'-DDA).

    • Causality: Cold acetonitrile instantly precipitates microsomal proteins, permanently halting enzymatic activity while simultaneously extracting the lipophilic analytes into the solvent phase.

  • Centrifugation & Analysis: Centrifuge the samples at 10,000 x g for 10 minutes. Extract the clear supernatant for LC-MS/MS analysis.

Workflow Step1 1. Buffer & HLM Prep (pH 7.4, MgCl2) Step2 2. Substrate Spiking (o,p'-DDT <1% Solvent) Step1->Step2 Step3 3. Nitrogen Purge (Induce Hypoxia) Step2->Step3 Step4 4. NADPH Initiation (37°C Incubation) Step3->Step4 Step5 5. Cold ACN Termination (Protein Precipitation) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify o,p'-DDA) Step5->Step6

In vitro workflow for tracking the biotransformation of o,p'-DDT to o,p'-DDA.

Analytical Quantification (LC-MS/MS)

The detection of o,p'-DDA requires specific analytical parameters due to its acidic nature. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Negative Electrospray Ionization (ESI-) mode is the gold standard. The carboxylic acid moiety of o,p'-DDA readily deprotonates to form a stable [M-H]⁻ precursor ion. Chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient mobile phase of water and acetonitrile, both modified with 0.1% formic acid to ensure sharp peak shapes and prevent peak tailing.

References

  • Title: Mechanistic and Other Relevant Data - DDT, Lindane, and 2,4-D - NCBI Bookshelf Source: nih.gov URL: [Link]

  • Title: Toxicological Profile for DDT, DDE, and DDD - Agency for Toxic Substances and Disease Registry Source: cdc.gov URL: [Link]

  • Title: Reductive Metabolism of p,p'DDT and o,p'DDT by Rat Liver Cytochrome P450 Source: researchgate.net URL: [Link]

  • Title: Health Consultation - State of Michigan Source: michigan.gov URL: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Unexplored Toxicological Landscape

The compound 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid, a dichlorinated aryl acetic acid derivative, occupies a space in the chemical landscape with limited publicly available toxicological data. Its structural alerts, shared with nonsteroidal anti-inflammatory drugs (NSAIDs) and metabolites of certain legacy pesticides, necessitate a thorough investigation of its potential biological effects.[1][2] This guide is constructed not as a summary of established facts, but as a comprehensive, scientifically-grounded roadmap for researchers, scientists, and drug development professionals to meticulously characterize its in vitro toxicity profile. By leveraging established methodologies and a deep understanding of toxicological principles, we can proactively identify potential hazards and inform safer chemical design and development.

This document provides a series of recommended in vitro assays, structured to build a comprehensive toxicity profile, from broad cytotoxicity to specific organ-level effects. Each protocol is presented with the underlying scientific rationale, empowering the investigator to not only execute the experiment but to critically interpret the results.

Foundational Assessment: General Cytotoxicity Screening

The initial step in characterizing the toxicity of any compound is to determine the concentration range over which it elicits a cytotoxic response. This foundational data informs the dose selection for all subsequent, more specific assays. We will employ two robust, complementary assays to assess cell viability and membrane integrity.

Rationale for Assay Selection
  • MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[3] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases provides a quantitative measure of viable, metabolically active cells.[3]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[5]

Recommended Cell Line Panel

A diverse panel of human cell lines is recommended to identify potential cell-type-specific toxicity:

  • HepG2 (Human Hepatoma): A well-characterized human liver cell line, crucial for assessing potential hepatotoxicity.[4][6]

  • HEK293 (Human Embryonic Kidney): A commonly used cell line in biomedical research, representing a renal cell type.

  • SH-SY5Y (Human Neuroblastoma): A human-derived neuronal cell line, important for initial neurotoxicity screening.[7]

  • A549 (Human Lung Carcinoma): A representative of lung epithelial cells.

Experimental Workflow: General Cytotoxicity

G cluster_0 Cell Seeding & Treatment cluster_1 MTT Assay cluster_2 LDH Assay A Seed HepG2, HEK293, SH-SY5Y, A549 cells in 96-well plates B Incubate for 24 hours A->B C Treat with a serial dilution of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid B->C D Incubate for 24, 48, and 72 hours C->D E Add MTT reagent to each well D->E I Collect supernatant from each well D->I F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H M M H->M Calculate % Cell Viability J Add LDH reaction mixture I->J K Incubate for 30 minutes J->K L Measure absorbance at 490 nm K->L N N L->N Calculate % Cytotoxicity G cluster_0 Ames Test cluster_1 In Vitro Micronucleus Assay A Treat Salmonella/E. coli strains with test compound +/- S9 mix B Plate on minimal agar plates A->B C Incubate for 48-72 hours B->C D Count revertant colonies C->D I I D->I Assess Mutagenicity E Treat CHO or TK6 cells with test compound +/- S9 mix F Add cytochalasin B to block cytokinesis E->F G Harvest and stain cells F->G H Score micronuclei in binucleated cells G->H J J H->J Assess Clastogenicity/Aneugenicity

Caption: Workflow for in vitro genotoxicity assessment.

Organ-Specific Toxicity: Hepatotoxicity

The liver is a primary site of drug metabolism and is often susceptible to chemical-induced injury. [6]Given that the target compound may be an NSAID or a pesticide metabolite, a thorough evaluation of its potential hepatotoxicity is warranted.

Rationale for Cell Model Selection
  • HepG2 Cells: While a cancer cell line, HepG2 cells retain many liver-specific functions, including the expression of some cytochrome P450 (CYP) enzymes. [4]* Primary Human Hepatocytes (PHH): These are considered the gold standard for in vitro hepatotoxicity testing as they most closely mimic the in vivo liver environment and possess a full complement of metabolic enzymes.

Key Hepatotoxicity Endpoints
  • CYP450 Enzyme Activity: Measurement of the activity of key drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) is crucial to determine if the compound is an inhibitor or inducer, which can lead to drug-drug interactions or the formation of toxic metabolites. [4]* Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is an early indicator of apoptosis and cellular stress. [8]* Steatosis (Fatty Liver) Induction: Accumulation of intracellular lipids is a common manifestation of drug-induced liver injury.

Detailed Protocol: Mitochondrial Membrane Potential Assay
  • Cell Seeding and Treatment: Seed HepG2 cells or PHH in a black, clear-bottom 96-well plate and treat with the test compound for 24 hours.

  • JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (a cationic dye that accumulates in mitochondria) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity at two wavelengths: ~590 nm (red, J-aggregates in healthy mitochondria) and ~530 nm (green, JC-1 monomers in the cytoplasm of apoptotic cells).

  • Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Organ-Specific Toxicity: Neurotoxicity

Neurotoxic effects have been reported for structurally related compounds like 2,4-D. [7][9]Therefore, it is prudent to assess the potential for 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid to adversely affect the nervous system.

Rationale for Assay Selection
  • Neurite Outgrowth Assay: This assay provides a sensitive measure of neuronal development and health. Inhibition of neurite outgrowth can indicate interference with critical cellular processes such as cytoskeletal dynamics. [10]* Microglia Activation Assay: Neuroinflammation, mediated by microglia, plays a significant role in the progression of neurodegenerative diseases. [9]Assessing the ability of the compound to activate microglia is therefore important.

Experimental Workflow: Neurotoxicity

G cluster_0 Neurite Outgrowth Assay cluster_1 Microglia Activation Assay A Seed SH-SY5Y or primary neurons B Treat with test compound during differentiation A->B C Fix and stain for neuronal markers (e.g., β-III tubulin) B->C D Image and quantify neurite length and branching C->D I I D->I Assess effects on neuronal development E Culture primary microglia or BV-2 cells F Treat with test compound E->F G Measure release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA F->G H Assess morphological changes (e.g., amoeboid shape) F->H J J G->J Assess neuroinflammatory potential

Caption: Workflow for in vitro neurotoxicity assessment.

Organ-Specific Toxicity: Cardiotoxicity

Cardiotoxicity is a major reason for drug withdrawal from the market. [11]Early in vitro screening can identify compounds with the potential to cause adverse cardiac effects, such as arrhythmias.

Rationale for Cell Model and Assay Selection
  • Human-induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs): These cells represent a highly relevant in vitro model as they are of human origin, exhibit spontaneous beating, and express the major cardiac ion channels. [12]* Multi-electrode Array (MEA): This technology allows for the non-invasive recording of the extracellular field potential of beating cardiomyocytes, providing information on electrophysiological parameters such as beat rate and field potential duration (an indicator of the action potential duration).

  • hERG Channel Assay: The human Ether-à-go-go-Related Gene (hERG) potassium channel plays a critical role in cardiac repolarization. [13]Inhibition of this channel can lead to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes. [14]

Detailed Protocol: MEA Assay
  • Cell Seeding: Seed hiPSC-CMs onto MEA plates and allow them to form a spontaneously beating syncytium.

  • Baseline Recording: Record the baseline electrophysiological activity of the cardiomyocytes.

  • Compound Addition: Add increasing concentrations of the test compound to the wells.

  • Post-treatment Recording: Record the field potentials at multiple time points after compound addition.

  • Data Analysis: Analyze the recordings to determine the effects of the compound on beat rate, field potential duration, and arrhythmogenic events.

Data Synthesis and Interpretation

The data generated from this comprehensive suite of in vitro assays should be compiled and analyzed to build a holistic toxicity profile of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid.

Tabular Summary of Key Toxicological Endpoints
Toxicity Endpoint Assay Cell Model(s) Key Parameter(s) Measured Example Positive Control
General Cytotoxicity MTTHepG2, HEK293, SH-SY5Y, A549Cell Viability (IC₅₀)Doxorubicin
LDHHepG2, HEK293, SH-SY5Y, A549Membrane Integrity (LC₅₀)Triton X-100
Genotoxicity Ames TestS. typhimurium, E. coliRevertant ColoniesSodium Azide, 2-Nitrofluorene
In Vitro MicronucleusCHO, TK6Micronucleus FrequencyMitomycin C, Colchicine
Hepatotoxicity CYP450 ActivityHepG2, PHHInhibition/Induction of CYP enzymesKetoconazole (CYP3A4 inhibitor)
Mitochondrial PotentialHepG2, PHHJC-1 Red/Green RatioValinomycin
Neurotoxicity Neurite OutgrowthSH-SY5Y, Primary NeuronsNeurite Length and BranchingAcrylamide
Microglia ActivationPrimary Microglia, BV-2TNF-α, IL-6 ReleaseLipopolysaccharide (LPS)
Cardiotoxicity MEAhiPSC-CMsBeat Rate, Field Potential DurationDofetilide
hERG Patch ClampHEK293-hERGhERG Current Inhibition (IC₅₀)E-4031

Conclusion: A Proactive Approach to Chemical Safety

The in vitro toxicity profiling strategy outlined in this guide provides a robust framework for elucidating the potential hazards of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid. By systematically evaluating its effects on general cell health, genetic integrity, and the function of key target organs, researchers and drug developers can make informed decisions regarding the continued development or use of this compound. This proactive, data-driven approach is fundamental to the principles of modern toxicology and is essential for ensuring human and environmental safety.

References

  • Bukowska, B. Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. ResearchGate. Available from: [Link].

  • Crincoli, A. M., Kassim, N., & D'Souza, M. J. (2011). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC. Available from: [Link].

  • LookChem. Cas 34113-46-7,2,2-(2-chlorophenyl-4 - LookChem. Available from: [Link].

  • Russ, T., Enders, L., Zbiegly, J. M., Potru, P. S., Wurm, J., & Spittau, B. (2023). 2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro. MDPI. Available from: [Link].

  • Amer, S. M., Aly, F. A., & Donya, S. M. (2001). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. PubMed. Available from: [Link].

  • Creative Bioarray. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Available from: [Link].

  • Vibrant Wellness. What is 2,2-bis(4-Chlorophenyl) acetic acid (DDA)? And Why Does the Toxin Zoomer Test for It?. Available from: [Link].

  • Creative Bioarray. In Vitro Cardiotoxicity. Available from: [Link].

  • SOT National Capital Area Chapter. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chlorophenylacetic Acid in Modern Pharmaceutical Synthesis. Available from: [Link].

  • Gonzalez-Lopez, M., Soloneski, S., & Larramendy, M. L. (2005). Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells. PubMed. Available from: [Link].

  • U.S. Environmental Protection Agency. (2S)-Amino(2-chlorophenyl)acetic acid - Hazard Genotoxicity. Available from: [Link].

  • Superpower. 2,2-Bis(4-Chlorophenyl) Acetic Acid (DDA) Test | Improve Health With Superpower. Available from: [Link].

  • Food and Agriculture Organization. 4.7 2,4-D (020) (T)**. Available from: [Link].

  • Song, J. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. PubMed. Available from: [Link].

  • de David, C., de Oliveira, J. A., de Souza, J. M., de Oliveira, A. C. A. X., & de Almeida, R. M. (2023). 2,4-D Herbicide-Induced Hepatotoxicity: Unveiling Disrupted Liver Functions and Associated Biomarkers. PMC. Available from: [Link].

  • Tuschl, H., & Schwab, C. (2003). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. PubMed. Available from: [Link].

  • de Oliveira, A. C. A. X., de Souza, J. M., de David, C., de Souza, I. C. C., de Oliveira, J. A., & de Almeida, R. M. (2020). Evaluation of genotoxicity after acute and chronic exposure to 2,4-dichlorophenoxyacetic acid herbicide (2,4-D) in rodents using machine learning algorithms. PubMed. Available from: [Link].

  • 4Dcell. White Paper - Cardiac Toxicity. Available from: [Link].

  • Park, S. J., Kim, H. J., Lee, J. E., Lee, H. A., Jeong, D., Park, M. H., ... & Kim, S. J. (2023). New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta. Biomol Ther (Seoul), 31(3), 317-327.
  • Russ, T., Enders, L., Zbiegly, J. M., Potru, P. S., Wurm, J., & Spittau, B. (2023). 2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro. PMC. Available from: [Link].

  • American College of Cardiology. Cardiovascular Toxicity of Oral Antineoplastic Agents. Available from: [Link].

  • Kim, H. J., & Kim, S. J. (2019). Comprehensive In Vitro Proarrhythmia Assay (CiPA) for Torsade de Pointes Risk Assessment. KoreaMed Synapse. Available from: [Link].

  • Rodrigues, R. M., van der Meer, A. D., & van den Berg, A. (2021). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. MDPI. Available from: [Link].

  • Lee, S. H., Sung, J. H., & Lee, J. (2024). Comparison of In Vitro Models for Drug- Induced Liver Injury Assessment. Preprints.org. Available from: [Link].

  • Russ, T., Enders, L., Zbiegly, J. M., Potru, P. S., Wurm, J., & Spittau, B. (2023). 2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro. Universitätsbibliothek Bielefeld. Available from: [Link].

  • Rosso, S. B., Garcia-Souto, C., & Bisig, C. G. (2000). 2,4-Dichlorophenoxyacetic acid disrupts the cytoskeleton and disorganizes the Golgi apparatus of cultured neurons. PubMed. Available from: [Link].

  • Harrill, J. A., Shafer, T. J., & Mundy, W. R. (2021). An expert-driven literature review of “negative” chemicals for developmental neurotoxicity (DNT) in vitro assay evaluation. OSTI.gov. Available from: [Link].

  • Ferreira, I. M., Alexandre-Pires, B., & Martins, C. (2022). Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays. MDPI. Available from: [Link].

Sources

The Environmental Fate and Degradation Dynamics of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA)

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Environmental Chemists and Pharmacokinetic Researchers

Introduction & Chemical Identity

For decades, environmental monitoring of organochlorine pollutants has fixated on highly lipophilic parent compounds like DDT and its immediate degradation products (DDE and DDD). However, 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid , commonly known as o,p'-DDA , represents a critical, yet often neglected, terminal sink in both environmental weathering and mammalian metabolism [1].

As a highly polar, water-soluble carboxylic acid, o,p'-DDA is generated through two primary pathways:

  • Environmental Biogeochemistry: The anaerobic reductive dechlorination and subsequent oxidation of the pesticide o,p'-DDT [1].

  • Pharmacokinetics: The hepatic β -hydroxylation of the adrenolytic drug mitotane (o,p'-DDD), which is used in the treatment of adrenocortical carcinoma (ACC) [3].

Understanding the half-life, phase partitioning, and degradation of o,p'-DDA is essential for mapping the true ecological footprint of legacy organochlorines and monitoring drug metabolism in clinical settings.

Phase Partitioning and Environmental Half-Life

Unlike its parent compounds, which possess environmental half-lives spanning decades and aggressively bioaccumulate in adipose tissues, o,p'-DDA exhibits a bifurcated environmental fate driven by its polarity [4].

Aqueous Mobility vs. Sedimentary Sequestration
  • Free Aqueous Phase (High Mobility): Due to its carboxylic acid moiety, o,p'-DDA is highly hydrophilic. In soil infiltration areas, such as those surrounding drinking water plants, o,p'-DDA demonstrates up to 72% permeability, leaching rapidly into groundwater rather than adsorbing to silicate matrices [4]. In this free aqueous state, its half-life is functionally extended by continuous leaching, acting as a persistent aquatic contaminant that evades standard non-polar screening.

  • Bound Residues (High Persistence): In organic-rich sedimentary systems, o,p'-DDA undergoes esterification, covalently bonding to humic and fulvic acids. Once integrated into this macromolecular matrix, the degradation half-life of o,p'-DDA shifts from weeks to effectively decades. These "bound residues" represent a hidden contamination potential that can be remobilized during dredging or severe hydrodynamic shifts [4].

Mechanistic Degradation Pathways

The transformation of o,p'-DDT into o,p'-DDA, and its subsequent breakdown, involves complex biotic and abiotic mechanisms.

  • Anaerobic to Aerobic Succession: In anoxic sediments, o,p'-DDT is reductively dechlorinated to o,p'-DDD, and further to o,p'-DDMS. Upon exposure to aerobic conditions, these intermediates are oxidized to form o,p'-DDA [1].

  • Fungal Bioremediation: Advanced degradation of o,p'-DDA is catalyzed by the cytochrome P450 systems of white rot fungi (e.g., Phlebia lindtneri). These fungi cleave the acetic acid moiety, converting o,p'-DDA into 4,4-dichlorobenzophenone (DBP), and subsequently to dichlorobenzhydrol (DBH) via aromatic ring hydroxylation [2].

  • Mammalian Excretion: In clinical oncology, mitotane (o,p'-DDD) is metabolized to o,p'-DDA. Because o,p'-DDA is significantly less lipophilic than mitotane, it acts as a deactivation product that is rapidly cleared via renal excretion, serving as a reliable urinary biomarker [3, 5].

DegradationPathway DDT o,p'-DDT (Parent Pesticide) DDD o,p'-DDD / Mitotane (Intermediate/Drug) DDT->DDD Reductive Dechlorination DDMS o,p'-DDMS (Intermediate) DDD->DDMS Anaerobic Dechlorination DDA o,p'-DDA (Polar Metabolite) DDD->DDA β-hydroxylation (Mammalian) DDMS->DDA Oxidation DBP o,p'-DBP (Benzophenone) DDA->DBP Fungal Cleavage (Phlebia spp.) Bound Bound Residues (Sediment Matrix) DDA->Bound Esterification (Humic Acids)

Caption: Biotic and abiotic transformation pathways of o,p'-DDT and mitotane converging on o,p'-DDA.

Analytical Workflows for o,p'-DDA Quantification

Protocol: Extraction and Quantification of Free and Bound o,p'-DDA

Step 1: Matrix Preparation & Internal Standard Spiking

  • Action: Lyophilize the sediment sample to remove water content. Spike the matrix with an isotopically labeled internal standard (e.g., 13C2​ -DDA).

  • Causality: Lyophilization prevents water from creating biphasic barriers during solvent extraction. The 13C spike creates a self-validating system, allowing you to track extraction recovery rates and correct for matrix-induced ion suppression during MS analysis.

Step 2: Pressurized Liquid Extraction (PLE)

  • Action: Extract the sample using a non-polar/polar solvent blend (Hexane/Acetone, 1:1 v/v) at 100°C and 1500 psi. Collect the supernatant.

  • Causality: High pressure forces the solvent into sediment micropores, isolating the "free extractable" o,p'-DDA without providing enough activation energy to break covalent ester bonds.

Step 3: Alkaline Hydrolysis (Saponification)

  • Action: Subject the remaining pre-extracted sediment pellet to 1 M KOH in methanol at 80°C for 4 hours. Neutralize and extract the released fraction.

  • Causality: Saponification chemically cleaves the ester bonds linking o,p'-DDA to humic/fulvic acids in the sediment. Omitting this step can result in underreporting the true environmental load by up to 80% [4].

Step 4: Derivatization

  • Action: React both the free and bound extracts with pentafluorobenzyl bromide (PFBBr) and diisopropylethylamine for 1 hour at room temperature [5].

  • Causality: o,p'-DDA is highly polar and thermally labile. Derivatization converts the carboxylic acid into a stable, volatile pentafluorobenzyl-ester, which is an absolute requirement for successful elution and detection in capillary GC-MS.

Step 5: Capillary GC-MS Analysis

  • Action: Inject 1 μ L into a GC-MS operating in Negative Chemical Ionization (NCI) mode, monitoring m/z 235 and 237.

AnalyticalWorkflow Sample Environmental Sample (Spiked with 13C-DDA) PLE Pressurized Liquid Extraction (Hexane/Acetone) Sample->PLE Split PLE->Split Free Supernatant (Free o,p'-DDA) Split->Free Pellet Sediment Pellet (Bound Residues) Split->Pellet Deriv Derivatization (PFBBr, 1 hr, RT) Free->Deriv AlkHydro Alkaline Hydrolysis (1M KOH / Methanol) Pellet->AlkHydro BoundDDA Released Extract (Bound o,p'-DDA) AlkHydro->BoundDDA BoundDDA->Deriv GCMS Capillary GC-MS Analysis (EI/NCI Mode) Deriv->GCMS

Caption: Step-by-step analytical workflow for the separation, derivatization, and quantification of free and bound o,p'-DDA.

Quantitative Data Summary

To contextualize the behavior of o,p'-DDA, it must be compared against its precursor compounds. The table below summarizes the drastic shift in physicochemical properties as DDT is metabolized into DDA.

CompoundChemical NaturePrimary Environmental SinkEnvironmental Half-LifeAqueous Mobility
o,p'-DDT Highly LipophilicAdipose tissue, Topsoil3 to 30 years (Soil)Extremely Low
o,p'-DDE Highly LipophilicAdipose tissue, Topsoil7 to 11+ years (Soil)Extremely Low
o,p'-DDD LipophilicAdipose tissue, SedimentMonths to YearsLow
o,p'-DDA Highly HydrophilicGroundwater, Sediment (Bound)Weeks (Water) to Decades (Bound)Extremely High

References

  • Heberer, T., & Dünnbier, U. (1999). DDT Metabolite Bis(chlorophenyl)acetic Acid: The Neglected Environmental Contaminant. Environmental Science & Technology. URL:[Link]

  • Xiao, P., Mori, T., Kamei, I., & Kondo, R. (2011). A novel metabolic pathway for biodegradation of DDT by the white rot fungi, Phlebia lindtneri and Phlebia brevispora. Biodegradation. URL:[Link]

  • Ruggiero, C., et al. (2022). Effects of o,p'-DDE, a Mitotane Metabolite, in an Adrenocortical Carcinoma Cell Line. PMC / NIH. URL:[Link]

  • Schwarzbauer, J., & Kronimus, A. Investigations on the environmental fate and contamination potential of DDT-residues in river sediment and its implication for DDA pollution. CORE. URL:[Link]

  • Chen, Z., et al. (2009). 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism in Humans. ResearchGate. URL: [Link]

pharmacokinetics of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid in mammalian models

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA) in Mammalian Models

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA), a significant metabolite of the adrenolytic drug Mitotane (o,p'-DDD) and the organochlorine pesticide DDT. Due to its persistence and diagnostic value, understanding the absorption, distribution, metabolism, and excretion (ADME) of o,p'-DDA is critical for researchers in pharmacology, toxicology, and drug development. This document synthesizes data from various mammalian models, details robust bioanalytical methodologies, and offers field-proven insights into the experimental rationale. The guide is structured to provide not just data, but a causal understanding of the pharmacokinetic behavior of this crucial compound.

Introduction: The Significance of o,p'-DDA

2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid, commonly known as o,p'-DDA, is the major, water-soluble urinary metabolite of both the therapeutic agent Mitotane (o,p'-DDD) and the pesticide o,p'-DDT.[1][2] Mitotane is an established treatment for adrenocortical carcinoma (ACC), and its therapeutic efficacy is linked to systemic exposure.[3] The parent compound, o,p'-DDD, is highly lipophilic and undergoes metabolic activation to exert its cytotoxic effects. o,p'-DDA is a product of this metabolic pathway.[4]

Given that plasma concentrations of o,p'-DDA in patients undergoing mitotane therapy can be three to ten times higher than the parent compound, its pharmacokinetic profile is of profound clinical interest.[4] These high concentrations suggest that o,p'-DDA has a prolonged elimination half-life and serves as an integral component of the drug's overall disposition and potential long-term effects. For environmental and toxicological studies, urinary o,p'-DDA is a key biomarker for assessing recent or ongoing exposure to DDT.[1][5]

This guide will deconstruct the pharmacokinetic journey of o,p'-DDA, focusing primarily on its disposition as a metabolite, given the scarcity of data on its direct administration.

Metabolic Formation and Disposition of o,p'-DDA

The pharmacokinetics of o,p'-DDA are intrinsically linked to the ADME of its parent compounds. The highly lipophilic nature of o,p'-DDD and o,p'-DDT dictates their absorption and distribution, which in turn governs the rate and extent of o,p'-DDA formation.

Absorption and Distribution of Precursors

Following oral administration, mitotane (o,p'-DDD) is absorbed from the gastrointestinal tract. Its high lipophilicity leads to extensive distribution and sequestration in adipose tissue. This fatty tissue acts as a long-term reservoir, leading to a slow release of the parent compound back into circulation and contributing to a very long terminal half-life. This reservoir effect is the foundational reason for the sustained formation and persistence of o,p'-DDA long after administration has ceased.[4]

Metabolic Activation Pathway to o,p'-DDA

The conversion of o,p'-DDD to o,p'-DDA is a critical metabolic activation step. While the precise enzymatic steps are complex, the pathway involves a series of oxidation and dehydrochlorination reactions that transform the dichloroethane side chain into an acetic acid moiety. This biotransformation significantly increases the water solubility of the molecule, facilitating its eventual excretion.

parent o,p'-DDD (Mitotane) (Lipophilic Precursor) intermediate Metabolic Intermediates parent->intermediate Hepatic Metabolism (Oxidation, Dehydrochlorination) dda o,p'-DDA (Water-Soluble Metabolite) intermediate->dda

Caption: Metabolic conversion of o,p'-DDD to o,p'-DDA.

Further Metabolism and Excretion of o,p'-DDA

Once formed, o,p'-DDA is not metabolically inert. Studies in rats have shown that it can undergo further biotransformation before excretion. These subsequent pathways include aromatic hydroxylation and conjugation with amino acids.

  • Hydroxylation: Mono- and di-hydroxylated derivatives of o,p'-DDA have been identified in the urine of rats.[2]

  • Amino Acid Conjugation: o,p'-DDA can be conjugated with serine and glycine, which are then excreted in the urine. An aspartic acid conjugate has been identified in the feces of rats.[2]

The primary route for the elimination of the water-soluble o,p'-DDA and its derivatives is via the kidneys into the urine.[1][2] A smaller fraction, including some conjugates, is found in feces. A study in rats administered a 100 mg oral dose of radiolabeled o,p'-DDD found that over 8 days, an average of 7.1% of the radioactivity was recovered in the urine, while 87.8% was found in the feces, the latter containing a significant amount of the unabsorbed parent drug and different metabolites.[2]

cluster_excretion Excretion Pathways dda o,p'-DDA hydroxylated Hydroxylated o,p'-DDA dda->hydroxylated Aromatic Hydroxylation conjugated Amino Acid Conjugates (Serine, Glycine, Aspartic Acid) dda->conjugated Conjugation urine Urine Excretion dda->urine Unchanged hydroxylated->urine conjugated->urine feces Fecal Excretion conjugated->feces

Caption: Metabolism and excretion pathways of o,p'-DDA.

Comparative Pharmacokinetics in Mammalian Models

While comprehensive pharmacokinetic data for o,p'-DDA is limited across species, a comparative summary of its metabolic fate provides valuable insights. The primary challenge in comparative analysis is the lack of studies involving direct administration of o,p'-DDA, meaning most data is inferred from the disposition of its parent compounds.[6][7]

ParameterHumanRatMonkey (Rhesus)
Parent Compound o,p'-DDD (Mitotane), DDTo,p'-DDD, o,p'-DDTDDT
Primary Matrix for o,p'-DDA Detection Plasma, UrineUrine, FecesUrine
Observed Plasma Profile Levels are 3-10x higher than parent o,p'-DDD, suggesting a long half-life and accumulation.[3][4]Not well characterized.Not well characterized.
Identified Urinary Metabolites o,p'-DDA, mono- and di-hydroxylated derivatives.o,p'-DDA, hydroxylated o,p'-DDA, serine & glycine conjugates.[2]o,p'-DDA.[1]
Identified Fecal Metabolites Hydroxylated derivatives.Aspartic acid conjugate of o,p'-DDA.[2]Not reported.
Key Observation High and persistent plasma levels correlate with therapeutic response to mitotane.[3]After an oral o,p'-DDD dose, 7.1% of radioactivity is excreted in urine and 87.8% in feces over 8 days.[2]Urinary DDA excretion drops significantly within 35 days post-exposure but can take months to reach baseline.[1]

Expert Insight: The significant species differences in drug metabolism necessitate caution when extrapolating data from animal models to humans.[6][7] However, the consistent finding of o,p'-DDA as a major, persistent urinary metabolite across species underscores its reliability as a biomarker of exposure to its parent compounds. The high plasma-to-parent drug ratio in humans is particularly noteworthy, pointing towards a very slow elimination phase that requires careful management in clinical settings.

Bioanalytical Methodologies for o,p'-DDA Quantification

Accurate quantification of o,p'-DDA in biological matrices is fundamental to pharmacokinetic studies. The choice of methodology depends on the matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and robust techniques.[1][4]

start Biological Sample (Plasma, Urine) prep Sample Preparation (e.g., Protein Precipitation, Hydrolysis, Derivatization) start->prep separation Chromatographic Separation (HPLC or GC) prep->separation detection Detection & Quantification (UV or MS) separation->detection end Data Analysis (Pharmacokinetic Parameters) detection->end

Caption: General workflow for bioanalysis of o,p'-DDA.

Protocol: Quantification of o,p'-DDA in Human Plasma via HPLC-UV

This protocol is based on established methods for therapeutic drug monitoring and provides excellent precision for clinical samples.[4]

Rationale: This method uses protein precipitation, a straightforward and effective technique to remove the bulk of interfering plasma proteins. A diphenyl column provides a suitable stationary phase for retaining the analyte, and UV detection is a robust and widely available quantification method.

Step-by-Step Methodology:

  • Sample Collection: Collect whole blood in heparinized or EDTA tubes. Centrifuge at ~1500 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Reagent Preparation:

    • Precipitation Solvent: HPLC-grade acetone.

    • Mobile Phase: Prepare as required by the specific column manufacturer (e.g., an isocratic mixture of acetonitrile and a buffered aqueous solution).

    • Standards: Prepare stock solutions of o,p'-DDA in a suitable organic solvent (e.g., methanol). Serially dilute in drug-free plasma to create a calibration curve (e.g., 1 to 200 µg/mL).

  • Sample Preparation:

    • Thaw plasma samples and standards on ice.

    • To a 200 µL aliquot of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetone.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV detector.

    • Column: Silica-based diphenyl column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic flow at a rate of 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV absorbance at 218 nm.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of o,p'-DDA in the unknown samples by interpolation from this curve.

Protocol: Quantification of o,p'-DDA in Human Urine via GC-MS

This protocol is ideal for toxicological screening and exposure monitoring, offering high sensitivity and specificity.[1]

Rationale: Urine often contains conjugated metabolites. A mild acid hydrolysis step is necessary to release free o,p'-DDA. Because o,p'-DDA is a carboxylic acid, it is not sufficiently volatile for GC analysis. Derivatization, in this case with pentafluorobenzyl bromide (PFBBr), is required to create a stable, volatile, and electron-capturing ester suitable for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Collection: Collect a mid-stream urine sample. Store at -20°C until analysis.

  • Reagent Preparation:

    • Hydrolysis Reagent: Concentrated Hydrochloric Acid (HCl).

    • Extraction Solvent: HPLC-grade Hexane.

    • Derivatization Reagents: Pentafluorobenzyl bromide (PFBBr) and Diisopropylethylamine (DIPEA) catalyst.

    • Standards: Prepare stock solutions of o,p'-DDA and create a calibration curve by spiking into drug-free urine.

  • Sample Preparation (Hydrolysis, Extraction, and Derivatization):

    • Thaw a 10 mL aliquot of urine.

    • Adjust the pH to ~1.0 with concentrated HCl to hydrolyze conjugates.

    • Add an internal standard.

    • Perform a liquid-liquid extraction by adding 5 mL of hexane and shaking vigorously. Allow phases to separate and collect the upper organic (hexane) layer. Repeat the extraction.

    • Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 100 µL of acetone).

    • Add DIPEA and PFBBr. Allow the reaction to proceed at room temperature for 1 hour to form the DDA-PFB ester.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar capillary column suitable for pesticide analysis (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient program to ensure separation from other matrix components (e.g., start at 100°C, ramp to 280°C).

    • Injection: Splitless injection mode.

    • MS Detection: Operate in Selective Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Monitor the characteristic ions for the DDA-PFB ester (e.g., m/z 460, 235, 237).[1]

  • Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

Conclusion and Future Directions

The pharmacokinetic profile of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid is characterized by its formation from lipophilic precursors, leading to a prolonged presence in the body. Its disposition is marked by further metabolism into hydroxylated and amino acid-conjugated derivatives, with primary excretion through the urine. The high plasma concentrations and slow elimination observed in humans highlight its importance in the therapeutic monitoring of mitotane.

A significant knowledge gap remains regarding the intrinsic pharmacokinetics of o,p'-DDA. Studies involving the direct administration of o,p'-DDA to mammalian models are critically needed to determine its fundamental parameters, such as oral bioavailability, volume of distribution, and clearance. Such data would not only refine our understanding of its role in mitotane therapy but also enhance its utility as a precise biomarker for environmental exposure assessment.

References

  • Schteingart, D. E., Tsao, H. S., Taylor, C. I., McKenzie, A., Schorr, M., & Rorabaugh, A. G. (1982). Determination of mitotane (o,p-DDD) and its metabolites o,p-DDA and o,p-DDE in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 229(1), 243-249. [Link]

  • Krieger, R. I., Ross, J. H., & Thongsinthusak, T. (2000). 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism in Humans. International Journal of Toxicology, 19(4), 247-253. [Link]

  • Reif, V. D., & Sinsheimer, J. E. (1975). Metabolism of 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane (o,p'-DDD) in rats. Drug Metabolism and Disposition, 3(1), 15-25. [Link]

  • Hermsen, I. G., Fassnacht, M., Terzolo, M., Houterman, S., den Hartigh, J., Leboulleux, S., ... & Haak, H. R. (2011). Plasma concentrations of o,p'DDD, o,p'DDA, and o,p'DDE as predictors of tumor response to mitotane in adrenocortical carcinoma: results of a retrospective ENS@T multicenter study. The Journal of Clinical Endocrinology & Metabolism, 96(6), 1844-1851. [Link]

  • Stephen, D. (2023). Comparative Pharmacokinetics of Drugs in Different Animal Species. Journal of Pharmacology and Toxicological Studies, 11(2), 007. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Species differences in pharmacokinetics and pharmacodynamics. Handbook of experimental pharmacology, (164), 1-33. [Link]

  • Anonymous. (2025). 2,2-bis(4-Chlorophenyl) Acetic Acid (DDA) Test. Improve Health With Superpower. [Link]

Sources

The Pharmacological and Toxicological Dynamics of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA) in Endocrine Disruption

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Paradigm Shift in Adrenocortical Disruption

For decades, the compound 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid , commonly known as o,p'-DDA , was heavily scrutinized as a potential active endocrine disruptor. As the principal terminal metabolite of both the environmental pesticide o,p'-DDT and the clinical adrenolytic drug mitotane (o,p'-DDD), o,p'-DDA is ubiquitous in toxicological profiles[1].

Historically, it was hypothesized that o,p'-DDA was the active agent responsible for the severe adrenocortical necrosis and steroidogenesis inhibition observed following mitotane exposure. However, rigorous pharmacological re-evaluation has forced a paradigm shift: o,p'-DDA is not the active disruptor, but rather the stable, inactive terminal sink of a highly destructive metabolic bioactivation pathway [2].

This technical guide deconstructs the mechanism of action surrounding o,p'-DDA, detailing how its formation via a reactive acyl chloride intermediate drives profound endocrine disruption, and outlines the self-validating experimental protocols required to quantify this pathway in both clinical and environmental research.

Mechanism of Action: The Bioactivation Pathway

The true mechanism of endocrine disruption associated with o,p'-DDA lies in the enzymatic journey required to synthesize it. The parent compound (o,p'-DDD) is highly lipophilic and accumulates in the mitochondrial membranes of adrenocortical cells[3].

Cytochrome P450-Mediated β -Hydroxylation

Within the mitochondria, o,p'-DDD undergoes β -hydroxylation catalyzed by resident Cytochrome P450 enzymes (historically debated, but distinct from CYP11B1)[4]. This reaction does not immediately yield o,p'-DDA. Instead, it generates a highly unstable and electrophilic acyl chloride intermediate [5].

Covalent Binding and Adrenolysis (The Disruption Event)

This reactive acyl chloride intermediate is the true endocrine disruptor. Before it can hydrolyze, it covalently binds to critical bionucleophiles within the adrenal mitochondria, triggering a cascade of toxicological events:

  • SOAT1 Inhibition: It acts as a potent inhibitor of Sterol-O-acyl-transferase 1 (SOAT1). This prevents the esterification of cholesterol, leading to a toxic accumulation of free cholesterol, severe endoplasmic reticulum (ER) stress, and subsequent caspase-mediated apoptosis[3].

  • Mitochondrial Respiratory Defect: The intermediate covalently alters mitochondrial proteins, specifically suppressing the respiration at the level of Complex I and Complex IV (cytochrome c oxidase), drastically reducing the concentration of diphosphatidylglycerol[3][6].

  • Steroidogenesis Arrest: The structural collapse of the mitochondria directly impairs the function of CYP11A1 (cholesterol side-chain cleavage), reducing the secretion of cortisol and androgens by up to 70%[6].

Hydrolysis to o,p'-DDA

The fraction of the reactive acyl chloride intermediate that escapes covalent binding with mitochondrial proteins reacts with water to form o,p'-DDA . Because o,p'-DDA is highly water-soluble and chemically stable, it is rapidly effluxed from the cells and excreted[2][7]. Thus, o,p'-DDA serves as the definitive biomarker for the extent of acyl chloride formation and subsequent endocrine disruption[4].

Pathway DDD o,p'-DDD (Mitotane) Parent Compound CYP Mitochondrial CYP450 (β-hydroxylation) DDD->CYP Acyl Reactive Acyl Chloride Intermediate CYP->Acyl DDA o,p'-DDA (Terminal Biomarker) Acyl->DDA Hydrolysis (Detoxification) SOAT1 SOAT1 Inhibition & Cholesterol Accumulation Acyl->SOAT1 Covalent Binding Mito Mitochondrial Defect (Complex I & IV) Acyl->Mito Covalent Binding Tox Adrenocortical Necrosis & Steroidogenesis Arrest SOAT1->Tox Mito->Tox

Figure 1: Metabolic bioactivation pathway of o,p'-DDD yielding the reactive intermediate and o,p'-DDA.

Direct Endocrine Effects of o,p'-DDA: A Comparative Analysis

To understand why o,p'-DDA is classified as an inactive sink, we must compare its direct pharmacological effects against its parent compounds and sister metabolites (like o,p'-DDE).

While the parent compound o,p'-DDT exhibits known estrogenic activity (mediated primarily by its levo enantiomer interacting with the estrogen receptor)[1][8], o,p'-DDA lacks the necessary structural conformation to effectively bind the ER. In vitro studies utilizing human H295R adrenocortical cells demonstrate that o,p'-DDA fails to inhibit cell proliferation, does not alter respiratory chain complex IV activity, and does not induce oxidative stress[2]. It only exhibits weak anti-secretory effects on steroidogenic enzymes at extreme supraphysiological doses (>300 µM)[2].

Table 1: Comparative Endocrine Disruption Profile of Mitotane and its Metabolites
CompoundCytotoxicity / AdrenolysisSteroidogenesis InhibitionComplex IV DefectEstrogenic Activity
o,p'-DDD (Mitotane) High (Apoptosis)Severe (>70% reduction)YesWeak
Acyl Chloride Intermediate Very High (Covalent)SevereYesUnknown (Unstable)
o,p'-DDE Moderate (Necrosis)ModerateNoMinimal
o,p'-DDA None Weak (<10% reduction) No None / Mild Anti-estrogenic

Data synthesized from in vitro H295R assays and receptor binding studies[2][6][7].

Experimental Methodologies (Self-Validating Systems)

Because o,p'-DDA is the primary biomarker of the destructive β -hydroxylation pathway, its accurate quantification is essential. The following protocols are designed with built-in causality to ensure robust, reproducible data.

Protocol 1: HPLC-UV Quantification of o,p'-DDA in Biological Matrices

This protocol utilizes protein precipitation to release protein-bound o,p'-DDA while simultaneously denaturing metabolic enzymes that could skew quantification.

Reagents: HPLC-grade Water, Methanol, Nilotinib (Internal Standard, IS).

  • Sample Preparation: Aliquot 500 µL of plasma or tissue homogenate into a microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of Nilotinib working solution (200 mg/mL). Causality: Nilotinib acts as an internal standard to normalize extraction efficiency and correct for matrix effects during UV detection[4].

  • Protein Precipitation: Add 750 µL of a 50:50 (v/v) Water:Methanol solution. Causality: The organic solvent rapidly denatures plasma proteins, releasing bound o,p'-DDA into the solvent phase while halting any residual enzymatic activity[4].

  • Phase Separation: Vortex the mixture vigorously for 30 seconds, then centrifuge at 12,000 rpm for 10 minutes.

  • Recovery: Carefully transfer 800 µL of the clear organic supernatant to an HPLC auto-sampler vial[4].

  • Analysis: Inject onto a C18 reverse-phase column. Monitor the eluate via UV detection at λ = 218 nm to avoid baseline interference[4].

Workflow S1 Sample Collection (Plasma/Tissue) S2 Spike Internal Standard (Nilotinib, 50 µL) S1->S2 S3 Protein Precipitation (H2O:MeOH 50:50) S2->S3 S4 Centrifugation (12,000 rpm, 10 min) S3->S4 S5 Supernatant Recovery (800 µL Organic Layer) S4->S5 S6 HPLC-UV Analysis (λ = 218 nm) S5->S6

Figure 2: HPLC-UV sample preparation workflow for the quantification of o,p'-DDA.

Protocol 2: In Vitro Validation of Endocrine Inactivity (H295R Assay)

To validate that o,p'-DDA is the inactive sink of the pathway, researchers must run comparative steroidogenesis assays against the parent compound.

  • Cell Culture: Seed human adrenocortical H295R cells in DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS (Insulin-Transferrin-Selenium).

  • Dosing: Treat cells with escalating doses (0.1 µM to 300 µM) of highly purified o,p'-DDA and o,p'-DDD (positive control) for 48 hours[2].

  • Viability Assessment: Utilize a colorimetric MTS assay (e.g., CellTiter 96) to measure cell proliferation. Expected Result: o,p'-DDD will reduce proliferation by ~45% at 100 µM, whereas o,p'-DDA will show no significant cytotoxic effect[2][6].

  • Steroidogenesis Quantification: Harvest the supernatant and quantify cortisol and 17-OH-progesterone via LC-MS/MS. Expected Result: Only the parent compound will induce the >70% reduction in steroid secretion, confirming o,p'-DDA's lack of direct endocrine disruption[6].

Conclusion

The mechanistic role of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA) in endocrine disruption is a classic example of toxicological misdirection. While historically viewed as the active agent of adrenocortical toxicity, modern pharmacological evidence confirms it is the stable, inactive byproduct of a highly destructive bioactivation pathway. By measuring o,p'-DDA, researchers are not measuring the weapon itself, but rather the chemical exhaust left behind by the reactive acyl chloride intermediate that dismantles mitochondrial and steroidogenic machinery.

References

  • The lack of antitumor effects of o,p'DDA excludes its role as an active metabolite of mitotane for adrenocortical carcinoma treatment. PubMed.
  • Mitotane alters mitochondrial respiratory chain activity by inducing cytochrome c oxidase defect in human adrenocortical cells. Bioscientifica.
  • CYP11B1 has no role in mitotane action and metabolism in adrenocortical carcinoma cells. PLOS.
  • Biochemical mechanism of the o,p'-DDD effect on the adrenal cortex. Ukrbiochemjournal.
  • Effects of o,p'-DDE, a Mitotane Metabolite, in an Adrenocortical Carcinoma Cell Line. MDPI / PMC.
  • Phytodegradation of p,p'-DDT and the Enantiomers of o,p'. ACS Publications.
  • Occurrences and fate of DDT principal isomers/metabolites, DDA, and o,p'-DDD enantiomers in fish, sediment and water at a DDT-impacted Superfund site. ResearchGate.
  • Current and Emerging Therapeutic Options in Adrenocortical Cancer Treatment. PMC.

Sources

An In-depth Technical Guide on the Material Safety of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (CAS 34113-46-7)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid, also known as o,p'-Dichlorodiphenylacetic acid (o,p'-DDA), is a specialized organic compound with the CAS number 34113-46-7.[1][2] Its molecular structure, featuring two distinct chlorophenyl rings attached to a central acetic acid moiety, makes it a subject of interest in synthetic chemistry and potentially for pharmaceutical research, with some sources suggesting its classification as a nonsteroidal anti-inflammatory drug (NSAID).[1] This guide provides a comprehensive overview of its material safety data, synthesized from available predicted properties and extrapolated from the safety profiles of its close structural analogs. Due to the absence of a published Safety Data Sheet (SDS) for this specific compound, this guide employs a precautionary approach, grounding its recommendations in established chemical safety principles and data from related molecules.

Chemical and Physical Properties

PropertyValueSource
CAS Number 34113-46-7[2]
Molecular Formula C₁₄H₁₀Cl₂O₂[1]
Molecular Weight 281.13 g/mol [1]
Synonyms o,p'-Dichlorodiphenylacetic acid; o,p'-DDA[1][2]
Predicted Boiling Point 403.8°C at 760 mmHg[1]
Predicted Flash Point 198°C[1]
Predicted Density 1.373 g/cm³[1]
Predicted Vapor Pressure 3.02 x 10⁻⁷ mmHg at 25°C[1]

These predicted values suggest that the compound is a solid at room temperature with low volatility. Its high boiling point and flash point indicate a low fire hazard under standard laboratory conditions.

Hazard Identification and Assessment

In the absence of direct toxicological data for CAS 34113-46-7, a hazard assessment must be conducted by examining its structural analogs. The primary analogs for this assessment are 2-chlorophenylacetic acid (CAS 2444-36-2) and 4-chlorophenylacetic acid (CAS 1878-66-6). Both share the key functional groups—a chlorophenyl ring and an acetic acid moiety—that are expected to govern the toxicological profile of the target compound.

Based on the safety data for these analogs, the following hazards are anticipated for 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid:

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled, as seen with some chlorinated acetic acid derivatives.[5]

The following GHS Hazard Pictograms are recommended based on this analog-based assessment:

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

  • H302 + H312 + H332 (Precautionary): Harmful if swallowed, in contact with skin, or if inhaled.[5]

The logical workflow for this hazard assessment is depicted below.

Hazard_Assessment_Workflow cluster_0 Data Gathering cluster_1 Analysis & Extrapolation cluster_2 Hazard Profile Synthesis Target Target Compound CAS 34113-46-7 (Data Unavailable) Analysis Identify Common Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation Target->Analysis Structural Similarity Analog1 Analog: 2-Chlorophenylacetic Acid (SDS Available) Analog1->Analysis Analog2 Analog: 4-Chlorophenylacetic Acid (SDS Available) Analog2->Analysis Profile Synthesized Hazard Profile for CAS 34113-46-7 (Precautionary Principle) Analysis->Profile

Hazard assessment workflow based on structural analogs.

Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is paramount when handling this compound. The following measures are derived from best practices for handling irritant and potentially harmful chemical solids.

Exposure Controls and Personal Protective Equipment (PPE)

The primary objective is to prevent skin, eye, and respiratory contact.

  • Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling powders to minimize dust inhalation.[4] Ensure that eyewash stations and safety showers are readily accessible.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to EN166 or NIOSH standards.[3]

  • Skin Protection:

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before use. Avoid direct contact with the compound.

    • Body Protection: Wear a laboratory coat, and consider additional protective clothing if there is a risk of significant exposure.

  • Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, use a NIOSH-approved particulate respirator.

Storage Conditions

Proper storage is crucial to maintain the compound's integrity and prevent accidental exposure.

  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated area.[6]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[7]

Emergency and First-Aid Procedures

A clear and rehearsed emergency plan is critical. The following first-aid measures are recommended based on the anticipated hazards.

  • Inhalation: If dust is inhaled, move the person to fresh air. If irritation or discomfort persists, seek medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

  • Specific Hazards: Combustion may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Accidental Release
  • Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust and prevent contact with skin and eyes.

  • Containment and Cleanup:

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a suitable, labeled container for disposal.

    • Clean the spill area with a damp cloth or paper towels to remove any remaining residue.

    • Dispose of all contaminated materials as hazardous waste in accordance with local regulations.

    • Do not allow the material to enter drains or waterways.

The logical flow for responding to an accidental release is outlined in the diagram below.

Spill_Response_Workflow Start Spill Detected Step1 Evacuate Area & Ensure Ventilation Start->Step1 Step2 Don Appropriate PPE (Gloves, Goggles, Respirator) Step1->Step2 Step3 Contain Spill (Prevent spread & entry to drains) Step2->Step3 Step4 Clean Up (Sweep solid, avoid dust) Step3->Step4 Step5 Package for Disposal (Labeled, sealed container) Step4->Step5 Step6 Decontaminate Area Step5->Step6 End Return to Normal Operations Step6->End

Sources

Methodological & Application

Application Note: HPLC-UV Method Development for the Quantification of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Significance

2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid , widely known in clinical and toxicological literature as o,p'-DDA , is the primary circulating metabolite of mitotane (o,p'-DDD). Mitotane is the reference adrenolytic therapy for advanced adrenocortical carcinoma (ACC). In vivo, mitotane undergoes extensive lipid accumulation and hepatic/adrenal metabolism, transforming into the inactive o,p'-DDE and the highly abundant o,p'-DDA 1.

Circulating o,p'-DDA concentrations can be up to five times higher than the parent drug in patients undergoing mitotane therapy 2. Consequently, accurate quantification of o,p'-DDA is critical for therapeutic drug monitoring (TDM), pharmacokinetic modeling, and toxicity management. This guide details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodology tailored for the precise quantification of o,p'-DDA in human plasma.

MetabolicPathway DDD Mitotane (o,p'-DDD) DDE o,p'-DDE (Inactive Metabolite) DDD->DDE α-hydroxylation (-HCl) DDA o,p'-DDA (Major Metabolite) DDD->DDA β-hydroxylation (CYP450 mediated)

Metabolic conversion of Mitotane to o,p'-DDE and o,p'-DDA via cytochrome P450 enzymes.

Method Development Rationale (E-E-A-T)

Developing an assay for o,p'-DDA requires navigating its high lipophilicity and its ionizable carboxylic acid moiety. Every parameter in this protocol is grounded in chemical causality to ensure a self-validating and reproducible system.

Chromatographic Separation: Column & Temperature

o,p'-DDA is a highly hydrophobic aromatic compound. A reversed-phase C18 column (e.g., Waters Acquity HSS T3 or equivalent, 100 × 2.1 mm, 5 µm) is selected for its superior retention and resolution capabilities. The column temperature must be strictly maintained at 28 °C – 30 °C . This specific thermal control reduces mobile phase viscosity, thereby minimizing chromatographic band spreading caused by particle attrition and ensuring sharp, symmetrical peaks 3.

Mobile Phase & pH Control

Because o,p'-DDA is an acetic acid derivative (pKa ~4.0), it partially ionizes in neutral aqueous solutions, leading to severe peak tailing and variable retention times. To counteract this, the aqueous mobile phase is modified with 0.1% Formic Acid . This drives the pH down to ~2.7, fully protonating the carboxylic group and keeping the molecule in its neutral, lipophilic state. An isocratic elution profile of 60% Acetonitrile / 40% Aqueous Formic Acid (0.1%) provides optimal baseline resolution between o,p'-DDA, endogenous plasma lipids, and the internal standard.

Detection Wavelength Optimization

While the maximum UV absorbance for o,p'-DDA occurs near 218 nm, monitoring at 230 nm is the authoritative standard 3. At 230 nm, the conjugated biphenyl rings still provide a strong chromophore, but the background noise from endogenous plasma proteins and mobile phase solvents drops significantly. This optimization drastically improves the Signal-to-Noise (S/N) ratio, securing a lower Limit of Quantitation (LOQ).

Sample Preparation: Protein Precipitation

Liquid-liquid extraction (LLE) can suffer from variable recovery rates due to emulsion formation. Instead, a straightforward Protein Precipitation (PPT) using Acetonitrile is employed. Acetonitrile rapidly denatures plasma proteins while acting as a strong solubilizing agent for the highly hydrophobic o,p'-DDA, consistently yielding >95% extraction recovery.

Experimental Protocols

Reagents & Materials
  • Standards: o,p'-DDA reference standard (Purity ≥99%), p,p'-DDA or 4,4'-DDD (Internal Standard, IS).

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade Methanol, Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (LC-MS grade).

  • Matrix: Drug-free human plasma (collected in K-EDTA tubes).

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Dissolve o,p'-DDA and the IS separately in Methanol to achieve a concentration of 1.0 mg/mL. Store at -20 °C.

  • Working Solutions: Dilute the stock solutions with Acetonitrile to prepare a calibration curve ranging from 1.0 µg/mL to 50.0 µg/mL.

  • IS Working Solution: Prepare a 25.0 µg/mL solution of the IS in Acetonitrile.

Plasma Sample Preparation Workflow

This protocol utilizes a self-validating internal standard approach to correct for any volumetric losses during extraction.

  • Aliquot: Transfer 50 µL of patient plasma (or spiked calibration standard) into a 1.5 mL microcentrifuge tube.

  • Spike: Add 50 µL of the IS Working Solution (25.0 µg/mL) to the tube. Vortex briefly.

  • Precipitate: Add 750 µL of cold Acetonitrile to induce protein precipitation.

  • Agitate: Vortex vigorously for 30 seconds to ensure complete protein denaturation and analyte partition.

  • Centrifuge: Spin the samples at 12,000 rpm for 10 minutes at 4 °C to pellet the protein matrix.

  • Transfer: Carefully transfer 500 µL of the clear organic supernatant into an HPLC autosampler vial.

Workflow Step1 1. Plasma Collection (K-EDTA Tubes) Step2 2. Internal Standard Addition (p,p'-DDA Spike) Step1->Step2 Step3 3. Protein Precipitation (Acetonitrile, 1:4 v/v) Step2->Step3 Step4 4. Centrifugation (12,000 rpm, 10 min, 4°C) Step3->Step4 Step5 5. HPLC-UV Analysis (C18 Column, 230 nm) Step4->Step5 Step6 6. Data Quantification (Peak Area Ratio) Step5->Step6

Step-by-step sample preparation and HPLC-UV analysis workflow for o,p'-DDA quantification.

Data Presentation & System Suitability

The following tables summarize the optimized instrumental parameters and the expected validation metrics based on ICH/FDA bioanalytical method validation guidelines.

Table 1: Optimized HPLC-UV Chromatographic Conditions
ParameterCondition / Value
Analytical Column Reversed-phase C18 (100 × 2.1 mm, 5 µm particle size)
Mobile Phase A Ultrapure Water with 0.1% Formic Acid
Mobile Phase B 100% Acetonitrile
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 0.6 mL/min
Column Temperature 28 °C (Strictly controlled)
Detection Wavelength 230 nm
Injection Volume 50 µL
Total Run Time 12.0 minutes
Table 2: Expected Method Validation Parameters
Validation ParameterTarget Value / Range
Linear Dynamic Range 1.00 – 50.00 µg/mL
Coefficient of Determination ( R2 ) > 0.998
Limit of Detection (LOD) 0.30 µg/mL
Limit of Quantitation (LOQ) 1.00 µg/mL
Intra-assay Precision (CV%) < 8.5%
Inter-assay Precision (CV%) < 9.9%
Extraction Recovery Efficiency 95.0% – 105.5%
Carry-over None observed in blank after ULOQ injection

References

  • CYP11B1 has no role in mitotane action and metabolism in adrenocortical carcinoma cells Source: PLOS ONE URL
  • Source: National Institutes of Health (NIH)
  • Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD)

Sources

Application Note: GC-MS Analysis Protocol for 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA) in Wastewater

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (CAS: 34113-46-7), commonly designated as o,p'-DDA , is a highly polar, water-soluble terminal metabolite of the organochlorine pesticide DDT [[1]](). While parent DDT isomers are highly hydrophobic and partition into sediments, DDA is hydrophilic and frequently leaches into surface waters, groundwater, and municipal wastewater systems [[2]](), 3. Due to its environmental persistence and potential endocrine-disrupting properties, monitoring o,p'-DDA at trace levels (ng/L) in complex environmental matrices is critical for ecological risk assessment 4.

Scientific Rationale & Methodological Design

Analyzing polar organic acids like o,p'-DDA via Gas Chromatography-Mass Spectrometry (GC-MS) presents inherent thermodynamic and chromatographic challenges. This protocol is engineered as a self-validating system, utilizing specific chemical interventions to ensure data integrity.

  • Matrix Acidification & Solid-Phase Extraction (SPE): Causality: As a carboxylic acid, o,p'-DDA exists in an ionized state (carboxylate) at neutral pH. To prevent breakthrough during reversed-phase SPE, the wastewater must be acidified (pH < 2) to fully protonate the carboxyl group. This renders the molecule sufficiently non-polar to ensure strong hydrophobic retention on the polymeric sorbent bed.

  • Derivatization Necessity: Causality: Free carboxylic acids exhibit strong intermolecular hydrogen bonding, leading to severe peak tailing, irreversible adsorption in the GC inlet, and poor sensitivity. Derivatization (methylation) converts o,p'-DDA into a volatile, thermally stable methyl ester, enabling sharp peak shapes and efficient vaporization 5, 6.

  • Selected Ion Monitoring (SIM): Causality: Wastewater matrices contain high levels of dissolved organic matter (DOM) that co-extract with the analyte. Operating the MS in SIM mode filters out matrix background by monitoring only the specific mass-to-charge (m/z) ratios of the derivatized o,p'-DDA and internal standards, drastically improving the Signal-to-Noise (S/N) ratio for ultra-trace quantification 5.

Experimental Workflow

GCMS_Workflow A Wastewater Sample (500 mL) B Filtration & Spiking (0.45 µm + Surrogate) A->B C Acidification (pH < 2 with HCl) B->C D Solid-Phase Extraction (Polymeric Sorbent) C->D E Elution & Concentration (MeOH/DCM, N2 stream) D->E F Derivatization (Methylation via BF3/MeOH) E->F G GC-MS Analysis (SIM Mode, EI 70 eV) F->G H Data Processing (Quantification of o,p'-DDA) G->H

Analytical workflow for the extraction and GC-MS quantification of o,p'-DDA in wastewater.

Reagents and Materials

  • Target Analyte: o,p'-DDA analytical standard (>99% purity).

  • Surrogate Standard: 2-(4-chlorophenoxy)butyric acid. Added prior to extraction to validate global recovery efficiency 5.

  • Internal Standard (ISTD): 2-(m-chlorophenoxy)propionic acid or d34-hexadecane. Added prior to GC injection to correct for autosampler variability and matrix-induced signal suppression/enhancement 5, 2.

  • Derivatization Reagent: Boron trifluoride-methanol (BF3/MeOH, 14% w/v).

  • SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB, 200 mg/6 mL).

Detailed Step-by-Step Protocol

Phase 1: Sample Preparation and Solid-Phase Extraction (SPE)
  • Filtration: Filter 500 mL of the raw wastewater sample through a 0.45 µm glass fiber filter to remove suspended particulate matter that could clog the SPE frit.

  • Spiking (Self-Validation): Spike the 500 mL sample with the surrogate standard (2-(4-chlorophenoxy)butyric acid) to yield a final concentration of 200 ng/L [[5]]().

  • Acidification: Adjust the sample pH to < 2.0 using dropwise addition of 6 M HCl. Verify with a calibrated pH meter.

  • SPE Conditioning: Condition the polymeric SPE cartridge with 5 mL of LC-MS grade methanol followed by 5 mL of acidified LC-MS grade water (pH 2.0). Do not allow the sorbent bed to run dry.

  • Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 5–10 mL/min to ensure optimal mass transfer kinetics between the aqueous phase and the sorbent.

  • Washing & Drying: Wash the cartridge with 5 mL of acidified water (pH 2.0) to elute highly polar interferences. Dry the cartridge under a gentle stream of high-purity nitrogen or vacuum for 30 minutes.

  • Elution: Elute the retained analytes using 2 × 3 mL of Methanol:Dichloromethane (1:1, v/v). Collect the eluate in a clean 10 mL glass reaction vial.

Phase 2: Derivatization (Methylation)
  • Concentration: Evaporate the SPE eluate to near dryness under a gentle nitrogen stream at 35°C.

  • Reagent Addition: Add 1.0 mL of BF3/Methanol (14% w/v) to the vial. Seal tightly with a PTFE-lined cap to prevent the escape of volatile intermediates.

  • Incubation: Heat the vial in a dry heating block at 60°C for 30 minutes to drive the esterification reaction to completion.

  • Quenching & Extraction: Cool the vial to room temperature. Add 2 mL of a 5% aqueous NaCl solution to quench the reaction. Extract the newly formed o,p'-DDA methyl ester by adding 2 mL of n-hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the biphasic system to separate. Transfer the upper organic (hexane) layer to a clean GC autosampler vial.

  • ISTD Addition: Add the internal standard (e.g., d34-hexadecane) to the autosampler vial immediately prior to GC injection [[2]]().

Phase 3: GC-MS Instrumental Analysis
  • Column: HP-5MS or DB-5MS capillary column (30 m × 0.25 mm i.d. × 0.25 µm film thickness) [[5]]().

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection: 1 µL, splitless mode. Injector temperature: 250°C.

  • Oven Temperature Program:

    • Initial: 80°C (hold for 1 min).

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C (hold for 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Ion source temperature: 230°C. Quadrupole temperature: 150°C.

Quantitative Data Presentation & Quality Control

The following table summarizes the key quantitative parameters, including the specific SIM ions used for the identification and quantification of the derivatized analytes. Monitoring these specific m/z fragments ensures high selectivity against the complex wastewater background.

CompoundRoleApprox. RT (min)Target SIM Ion (m/z)Qualifier Ions (m/z)Method Recovery (%)LOD (ng/L)
o,p'-DDA Methyl Ester Target Analyte~18.4235237, 29485 - 98%2.0
p,p'-DDA Methyl Ester Co-Analyte~19.1235237, 29488 - 102%1.5
2-(4-chlorophenoxy)butyric acid (Me) Surrogate~14.2169171, 22882 - 107%N/A
2-(m-chlorophenoxy)propionic acid (Me) Internal Std~13.5169171, 214N/AN/A

Note: The recovery of the surrogate standard (82–107%) validates the efficiency of the extraction and derivatization steps for each individual sample, ensuring the protocol is a self-validating system5.

References

  • Pharmaffiliates. "34113-46-7 | Product Name : 2-(2-Chlorophenyl)-2-(4-chlorophenyl)acetic Acid". 1

  • ACS Publications. "DDT Metabolite Bis(Chlorophenyl)acetic Acid: The Neglected Environmental Contaminant".5

  • CORE. "Investigations on the environmental fate and contamination potential of DDT-residues in river sediment and its implication for DDA pollution". 2

  • ACS Publications. "Phytodegradation of p,p'-DDT and the Enantiomers of o,p'". 6

  • ResearchGate. "Occurrences and fate of DDT principal isomers/metabolites, DDA, and o,p'-DDD enantiomers in fish, sediment and water at a DDT-impacted Superfund site". 3

  • NIH. "Analysis of Endocrine Disrupting Pesticides by Capillary GC with Mass Spectrometric Detection". 4

Sources

solid-phase extraction of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Solid-Phase Extraction of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic Acid from Biological Matrices

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework and detailed protocols for the extraction of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid from complex biological matrices such as human plasma and urine. This analyte, a significant metabolite also known as o,p'-Dichlorodiphenylacetic acid (o,p'-DDA)[1], requires a robust and selective sample preparation method to ensure accurate quantification in downstream analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind method development, emphasizing a mixed-mode solid-phase extraction (SPE) strategy that leverages the analyte's unique chemical properties to achieve high recovery and exceptionally clean extracts. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate bioanalytical methods.

Introduction and Analytical Challenge

The accurate measurement of xenobiotic metabolites in biological fluids is fundamental to pharmacokinetics, toxicology, and human biomonitoring studies[2][3]. 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA) is a key metabolite whose presence and concentration can indicate exposure to parent compounds. Biological samples, however, are inherently complex, containing a myriad of endogenous substances like proteins, lipids, salts, and pigments that can interfere with analysis, suppress instrument signals, and compromise data quality[2].

Effective sample preparation is therefore not merely a preliminary step but the cornerstone of reliable bioanalysis[4]. Solid-phase extraction (SPE) has become a preferred technique over traditional liquid-liquid extraction due to its efficiency, potential for automation, and the ability to provide cleaner sample extracts[2][4]. The challenge lies in designing an SPE protocol that is highly selective for the target analyte. This guide will demonstrate that for an analyte possessing both significant non-polar characteristics and an ionizable functional group, a mixed-mode SPE approach offers superior performance compared to single-mechanism strategies[5][6].

Analyte Physicochemical Properties

A successful SPE method is built upon a thorough understanding of the analyte's physicochemical properties. The structure of o,p'-DDA contains two chlorophenyl rings, which impart significant hydrophobicity, and a carboxylic acid group, which provides a site for ionic interaction.

PropertyValueImplication for SPE StrategySource
IUPAC Name 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid-[1]
Molecular Formula C₁₄H₁₀Cl₂O₂-[1]
Molecular Weight 281.1 g/mol -[1]
XLogP3 (logP) 4.3High hydrophobicity suggests strong retention on reversed-phase sorbents (e.g., C8, C18).[1]
pKa (Acidic) ~3-4 (Estimated)The carboxylic acid group will be deprotonated (anionic) at neutral pH, enabling retention on an anion-exchange sorbent.[7]

The dual nature of the molecule—high hydrophobicity (logP > 4) and its acidic character (pKa < 5)—makes it an ideal candidate for a mixed-mode SPE sorbent that combines both reversed-phase and anion-exchange retention mechanisms.

The Rationale for a Mixed-Mode SPE Strategy

Mixed-mode SPE sorbents provide two distinct retention mechanisms within a single cartridge, allowing for a more selective extraction and a more rigorous interference removal process than is possible with a single-mode sorbent[5][6]. For o,p'-DDA, a sorbent combining a non-polar stationary phase (like C8) with a strong anion exchanger (SAX) is optimal[5][8].

This strategy, often termed "catch-and-release," operates on a multi-step principle:

  • Analyte Capture (Catch): At a controlled pH (e.g., pH 6-7), the analyte is retained by two powerful forces: hydrophobic interactions between its chlorophenyl rings and the non-polar sorbent, and ionic interactions between its deprotonated (negatively charged) carboxylic acid group and the positively charged anion-exchange sorbent.

  • Rigorous Interference Elution: This dual-retention mechanism permits an "orthogonal" wash strategy. A wash with an organic solvent (e.g., methanol) can remove hydrophobically-bound interferences without disrupting the strong ionic bond holding the analyte. Conversely, a wash with an aqueous buffer can remove ionically-bound interferences that lack sufficient hydrophobicity. This is the key to achieving a highly purified extract[8][9].

  • Selective Analyte Elution (Release): The analyte is eluted by specifically disrupting the ionic interaction. By applying an acidic elution solvent, the carboxylic acid group is protonated, neutralizing its charge and breaking the bond with the anion exchanger. This allows the analyte to be released and collected in a relatively clean solution[9][10].

SPE_Strategy cluster_0 Method Rationale Analyte o,p'-DDA (Hydrophobic + Acidic) Sorbent Mixed-Mode Sorbent (Non-Polar C8 + Strong Anion Exchange) Analyte->Sorbent Dual Retention Mechanism Wash Interference Removal (Polar & Non-Polar) Sorbent->Wash Orthogonal Washing Goal High Purity Extract Elution Selective Elution (pH Manipulation) Wash->Elution Clean Sample Elution->Goal

Caption: Logical workflow for mixed-mode SPE of o,p'-DDA.

Protocol 1: Extraction from Human Plasma

Plasma presents a significant challenge due to its high protein content. Therefore, a protein precipitation step is mandatory prior to SPE to prevent clogging of the cartridge and to release any protein-bound analyte[11][12].

Materials and Reagents
  • Mixed-Mode Strong Anion Exchange (SAX) SPE Cartridges (e.g., 30 mg, 1 mL)

  • Human Plasma (K₂EDTA)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Ammonium Hydroxide (NH₄OH)

  • Formic Acid (FA)

  • Deionized Water

  • Vortex Mixer & Centrifuge

  • SPE Vacuum Manifold

Step-by-Step Methodology
  • Sample Pre-treatment (Protein Precipitation) a. To 500 µL of human plasma in a microcentrifuge tube, add 1.5 mL of cold acetonitrile. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at >10,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean tube. e. Add 2.0 mL of deionized water to the supernatant to reduce the organic solvent concentration before loading.

  • SPE Cartridge Conditioning a. Pass 1 mL of Methanol through the cartridge. b. Pass 1 mL of Deionized Water through the cartridge. Do not allow the sorbent to go dry.

  • SPE Cartridge Equilibration a. Pass 1 mL of 2% Ammonium Hydroxide in water through the cartridge. This ensures the anion-exchange sites are activated.

  • Sample Loading a. Load the entire pre-treated sample (approx. 4 mL) onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash Steps (Interference Removal) a. Wash 1: Pass 1 mL of 5% Methanol in water. This removes polar, water-soluble interferences. b. Wash 2: Pass 1 mL of 100% Methanol. This removes non-polar, neutral interferences that are bound by hydrophobic interaction only.

  • Analyte Elution a. Elute the analyte by passing 1 mL of 2% Formic Acid in Methanol through the cartridge into a clean collection tube. The acid neutralizes the analyte, breaking the ionic bond. b. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Plasma_Workflow Start 500 µL Plasma PPT Add 1.5 mL ACN Vortex & Centrifuge Start->PPT Supernatant Transfer Supernatant + 2 mL Water PPT->Supernatant Load Load Sample Supernatant->Load Condition Condition Cartridge (1 mL MeOH, 1 mL H₂O) Equilibrate Equilibrate Cartridge (1 mL 2% NH₄OH) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (1 mL 5% MeOH/H₂O) Load->Wash1 Wash2 Wash 2 (1 mL 100% MeOH) Wash1->Wash2 Elute Elute (1 mL 2% FA in MeOH) Wash2->Elute Final Evaporate & Reconstitute for LC-MS/MS Elute->Final

Caption: SPE workflow for the extraction of o,p'-DDA from plasma.

Protocol 2: Extraction from Human Urine

Urine is less proteinaceous than plasma but can contain high salt concentrations and conjugated metabolites. For total concentration measurement, an enzymatic hydrolysis step to cleave glucuronide conjugates is often included[13][14].

Materials and Reagents
  • All reagents from Protocol 1

  • β-glucuronidase enzyme (from E. coli or H. pomatia)

  • Ammonium Acetate buffer (1 M, pH 5.0)

Step-by-Step Methodology
  • Sample Pre-treatment (Hydrolysis & pH Adjustment) a. To 1 mL of urine, add 500 µL of 1 M Ammonium Acetate buffer (pH 5.0). b. Add 20 µL of β-glucuronidase enzyme solution. c. Incubate at 37°C for 4 hours (or as per enzyme manufacturer's instructions). d. After incubation, add 50 µL of concentrated Ammonium Hydroxide to raise the pH to >6. This ensures the analyte's carboxylic acid is deprotonated. e. Add 1.5 mL of deionized water to dilute the sample.

  • SPE Cartridge Conditioning a. Pass 1 mL of Methanol through the cartridge. b. Pass 1 mL of Deionized Water through the cartridge.

  • SPE Cartridge Equilibration a. Pass 1 mL of 2% Ammonium Hydroxide in water through the cartridge.

  • Sample Loading a. Load the entire pre-treated urine sample (approx. 3 mL) onto the cartridge at a flow rate of ~1-2 mL/min.

  • Wash Steps (Interference Removal) a. Wash 1: Pass 1 mL of deionized water to remove salts and hydrophilic waste. b. Wash 2: Pass 1 mL of 50% Methanol in water. This removes moderately polar interferences.

  • Analyte Elution a. Elute the analyte by passing 1 mL of 2% Formic Acid in Methanol into a clean collection tube. b. Evaporate and reconstitute as described in the plasma protocol.

Urine_Workflow Start 1 mL Urine Hydrolysis Add Buffer & Enzyme Incubate 4h @ 37°C Start->Hydrolysis AdjustpH Adjust pH > 6 (NH₄OH) + 1.5 mL Water Hydrolysis->AdjustpH Load Load Sample AdjustpH->Load Condition Condition Cartridge (1 mL MeOH, 1 mL H₂O) Equilibrate Equilibrate Cartridge (1 mL 2% NH₄OH) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (1 mL H₂O) Load->Wash1 Wash2 Wash 2 (1 mL 50% MeOH) Wash1->Wash2 Elute Elute (1 mL 2% FA in MeOH) Wash2->Elute Final Evaporate & Reconstitute for LC-MS/MS Elute->Final

Caption: SPE workflow for the extraction of o,p'-DDA from urine.

Expected Performance and Final Analysis

The final extracts from these protocols are exceptionally clean and suitable for sensitive analysis by LC-MS/MS. The use of a mixed-mode SPE protocol is expected to yield high analyte recovery and excellent reproducibility, which are critical for method validation in a regulated environment.

ParameterExpected ValueRationale
Analyte Recovery > 85%The dual retention mechanism ensures strong analyte binding during loading and washing, minimizing loss.[10][15]
Reproducibility (%RSD) < 10%The robust, multi-step protocol minimizes variability between samples.[6][10]
Matrix Effects MinimalRigorous, orthogonal wash steps effectively remove signal-suppressing endogenous components.[13]

Conclusion

The successful quantification of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid in biological matrices is critically dependent on a highly selective and efficient sample preparation strategy. A mixed-mode solid-phase extraction protocol, which leverages both the hydrophobic and anionic properties of the analyte, provides a robust and reliable method for its isolation from complex matrices like plasma and urine. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can achieve the high-quality, clean extracts necessary for accurate and reproducible bioanalysis, ultimately leading to more reliable data in clinical and research settings.

References

  • Agilent Bond Elut Ion Mixed Mode Silica SPE - Chrom Tech. (n.d.). Chrom Tech. Retrieved April 7, 2024, from [Link]

  • Sample preparation by mixed-mode SPE using ISOLUTE® HAX. (n.d.). Biotage. Retrieved April 7, 2024, from [Link]

  • Gamagedara, S., et al. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Semantic Scholar. Retrieved April 7, 2024, from [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent. Retrieved April 7, 2024, from [Link]

  • SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX. (n.d.). Biotage. Retrieved April 7, 2024, from [Link]

  • Analysis of Drugs from Biological Samples. (2023). International Journal of Innovative Science and Research Technology, 8(5). Retrieved April 7, 2024, from [Link]

  • Nováková, L. (2016). Advances in Sample Preparation for Biological Fluids. LCGC International. Retrieved April 7, 2024, from [Link]

  • McDowall, R. D. (1989). Sample preparation for the HPLC analysis of drugs in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 492, 3-58. Retrieved April 7, 2024, from [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). Analytical Chemistry. Retrieved April 7, 2024, from [Link]

  • Aprea, C., et al. (1998). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. Journal of Chromatography B: Biomedical Sciences and Applications, 712(1-2), 195-205. Retrieved April 7, 2024, from [Link]

  • Dai, G., et al. (2017). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. Journal of Analytical & Bioanalytical Techniques, 8(5). Retrieved April 7, 2024, from [Link]

  • 2-(4-Chlorophenyl)-2-propynoic acid Properties. (n.d.). EPA CompTox Chemicals Dashboard. Retrieved April 7, 2024, from [Link]

  • González-Riano, C., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Clinical Proteomics, 20(1), 27. Retrieved April 7, 2024, from [Link]

  • Extraction of Drugs and Metabolites from Biological Matrices. (2023). International Journal of Pharmaceutical Sciences Review and Research. Retrieved April 7, 2024, from [Link]

  • Snow, N. H. (2000). Solid-phase micro-extraction of drugs from biological matrices. Journal of Chromatography A, 885(1-2), 445-455. Retrieved April 7, 2024, from [Link]

  • Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? (2022). ResearchGate. Retrieved April 7, 2024, from [Link]

  • Wianowska, D., & Gil, M. (2024). Achievements and Challenges of Matrix Solid-Phase Dispersion Usage in the Extraction of Plants and Food Samples. Molecules, 29(11), 2603. Retrieved April 7, 2024, from [Link]

  • A comparative study of SPE- and DLLME-based methods for the determination of opioids and benzodiazepines in urine samples using LC-MS/MS. (2023). Dialnet. Retrieved April 7, 2024, from [Link]

  • o,p'-Dichlorodiphenylacetic acid. (n.d.). PubChem. Retrieved April 7, 2024, from [Link]

  • A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. (2022). MDPI. Retrieved April 7, 2024, from [Link]

  • Sanchez, A. C., Koerner, P. J., & Countryman, S. (2012). Development of a High-Throughput LC–MS-MS Assay for 13 Commonly Prescribed Pain Management Drugs from Urine with Cleanup Using Solid-Phase Extraction. Spectroscopy Online. Retrieved April 7, 2024, from [Link]

  • Barri, T., & Dragsted, L. O. (2014). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. Bioanalysis, 6(22), 3035-3048. Retrieved April 7, 2024, from [Link]

  • Schema of the plasma preparation and SPE procedure. (2021). ResearchGate. Retrieved April 7, 2024, from [Link]

  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. (n.d.). Waters. Retrieved April 7, 2024, from [Link]

  • Magnetic solid phase extraction for determination of drugs in biological matrices. (2017). Journal of Pharmaceutical and Biomedical Analysis, 135, 164-176. Retrieved April 7, 2024, from [Link]

  • Shelke, M., & Godage, R. (2022). Sample Preparation for Pharmaceuticals using A Bioanalytical Method: A Review. Asian Journal of Pharmaceutical Research, 12(2), 116-121. Retrieved April 7, 2024, from [Link]

Sources

preparation of analytical standards for 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Preparation, Validation, and Implementation of Analytical Standards for 2-(2-Chlorophenyl)-2-(4-chlorophenyl)acetic Acid (o,p'-DDA)

Introduction & Mechanistic Background

Mitotane (o,p'-DDD) remains the primary pharmacological intervention for the treatment of Adrenocortical Carcinoma (ACC). Within the hepatic and intra-adrenal environments, mitotane is metabolized by cytochrome P450 enzymes into two primary metabolites: the active but highly lipophilic o,p'-DDE, and the highly polar, water-soluble o,p'-DDA (2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid)[1].

Therapeutic Drug Monitoring (TDM) of mitotane is critical due to its narrow therapeutic index (14–20 µg/mL) and severe toxicity profile[2]. Accurate quantification of its primary circulating metabolite, o,p'-DDA, is essential for evaluating metabolic clearance and patient compliance. Furthermore, o,p'-DDA is increasingly recognized as a persistent, mobile environmental contaminant resulting from the degradation of the legacy pesticide o,p'-DDT, necessitating rigorous environmental monitoring[3].

Because o,p'-DDA is highly polar compared to its parent compound, standard preparation must account for its unique solubility profile. This guide details the preparation, purification, and analytical validation of o,p'-DDA reference standards, providing a self-validating framework for LC-DAD and LC-MS/MS workflows.

Metabolic Pathway & Structural Conversion

The biotransformation of mitotane into o,p'-DDA proceeds via a reactive acyl chloride intermediate, which subsequently undergoes hydrolysis to form the stable acetic acid derivative[1]. Understanding this pathway is critical for identifying potential isobaric interferences during mass spectrometry.

G DDD Mitotane (o,p'-DDD) CYP Cytochrome P450 (CYP11B1 / CYP3A4) DDD->CYP Oxidation DDE o,p'-DDE (Minor Metabolite) DDD->DDE Dehydrochlorination Acyl Reactive Acyl Chloride Intermediate CYP->Acyl Metabolism DDA o,p'-DDA (Target Standard) Acyl->DDA Hydrolysis

Figure 1: CYP450-mediated metabolic pathway of Mitotane to its primary metabolites.

Protocol 1: Purification and Certification of o,p'-DDA Analytical Standard

Objective : To isolate and purify crude o,p'-DDA (CAS: 34113-46-7) to >99.5% purity, establishing a primary reference standard free from non-polar precursors.

Step-by-Step Methodology & Causality :

  • Initial Solubilization : Dissolve 500 mg of crude o,p'-DDA in 10 mL of warm toluene. Causality: Toluene acts as an excellent solvent for lipophilic impurities (like unreacted o,p'-DDD or o,p'-DDE) while keeping the target analyte in solution for the subsequent extraction step.

  • Acid-Base Liquid-Liquid Extraction : Transfer the organic phase to a separatory funnel and extract three times with 15 mL of 0.1 M NaOH. Causality: The carboxylic acid moiety of o,p'-DDA (pKa ~ 4.5) is deprotonated by the strong base, forming a highly water-soluble sodium salt. This forces the o,p'-DDA into the aqueous phase, achieving absolute separation from neutral, non-polar contaminants (DDD/DDE) which remain trapped in the toluene layer.

  • Acidification & Precipitation : Collect the aqueous extracts, cool to 4°C, and titrate dropwise with 1.0 M HCl until the pH reaches 2.0. Causality: Lowering the pH below the pKa ensures complete protonation of the carboxylate group. The uncharged o,p'-DDA drastically loses aqueous solubility, precipitating out of solution as a white crystalline solid.

  • Recrystallization : Filter the precipitate and recrystallize from a minimal volume of 80:20 Ethanol:Water. Causality: Recrystallization from a mixed solvent system removes trace polar impurities trapped in the crystal lattice during precipitation.

  • Desiccation : Dry the purified crystals under vacuum at 40°C for 24 hours. Causality: Complete removal of residual water and ethanol is critical to prevent gravimetric errors during the preparation of primary stock solutions.

Protocol 2: Self-Validating LC-DAD Analytical Workflow

Objective : To prepare working standards and execute a validated, self-monitoring chromatographic method for the quantification of o,p'-DDA in biological matrices (e.g., human plasma)[2].

Step-by-Step Methodology & Causality :

  • Primary Stock Preparation : Accurately weigh 10.0 mg of the purified o,p'-DDA standard and dissolve in 10.0 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock. Causality: Methanol is chosen over water to prevent microbial degradation, and over highly acidic solvents to prevent esterification of the carboxylic acid over time.

  • Matrix Spiking & Protein Precipitation : Aliquot 200 µL of drug-free human plasma (K-EDTA). Add 50 µL of the o,p'-DDA working standard. To extract, add 400 µL of Acetonitrile containing 25.0 µg/mL of p,p'-DDD (Internal Standard)[2]. Vortex for 30 seconds and centrifuge at 12,000 rpm for 10 minutes. Causality: Mitotane and its metabolites are heavily bound to plasma lipoproteins[4]. Acetonitrile acts as a rapid protein denaturant, breaking these binding interactions and precipitating the proteins, while simultaneously extracting the analytes into the organic supernatant. The internal standard corrects for any volumetric losses during extraction.

  • Chromatographic Separation (LC-DAD) :

    • Column : Reversed-phase C18 (100 × 2.1 mm, 5 µm).

    • Mobile Phase : Isocratic mixture of 60% Acetonitrile and 40% Water containing 0.1% Formic Acid[2].

    • Flow Rate : 0.6 mL/min.

    • Detection : UV absorbance at 230 nm[2]. Causality: The addition of 0.1% Formic Acid to the aqueous phase suppresses the ionization of o,p'-DDA. If the molecule were ionized, it would elute too quickly (in the void volume) and exhibit severe peak tailing. Maintaining it in its neutral state ensures strong retention on the hydrophobic C18 stationary phase and symmetrical peak shapes.

  • System Suitability Testing (SST) : Inject a blank matrix followed by the lowest calibration standard. The method is self-validating if the signal-to-noise (S/N) ratio of the Limit of Detection (LOD) is ≥ 3:1, and the resolution (Rs) between o,p'-DDA and the internal standard is > 1.5.

Workflow Synthesis 1. Crude Synthesis / Sourcing (CAS: 34113-46-7) Purification 2. Acid-Base Extraction & Recrystallization Synthesis->Purification Stock 3. Gravimetric Stock Prep (1.0 mg/mL in MeOH) Purification->Stock Spiking 4. Plasma Spiking & Protein Precipitation (ACN) Stock->Spiking LC 5. LC-DAD / LC-MS Analysis (Isocratic, 230 nm) Spiking->LC

Figure 2: End-to-end workflow for the preparation and validation of o,p'-DDA analytical standards.

Quantitative Data Presentation

The following table summarizes the expected chromatographic parameters and validation metrics for the assay, demonstrating the distinct behavior of the highly polar o,p'-DDA against its parent compound.

AnalyteRetention Time (min)UV Absorbance Max (nm)Linearity Range (µg/mL)Extraction Recovery (%)Limit of Detection (µg/mL)
o,p'-DDA (Target)~ 3.2 - 4.5230 nm1.00 – 50.00> 95.0 %~ 0.50
Mitotane (o,p'-DDD)6.0230 nm1.00 – 50.0097.8 %0.98
p,p'-DDD (Internal Std)6.4230 nmN/A (Fixed at 25.0)> 97.0 %N/A

(Note: Retention times are approximate and heavily dependent on specific dead volumes and C18 column carbon loads. o,p'-DDA will consistently elute earlier than DDD/DDE due to its carboxylic acid moiety[1][2].)

References

  • DDT Metabolite Bis(Chlorophenyl)acetic Acid: The Neglected Environmental Contaminant Source: American Chemical Society (ACS) URL:[Link]

  • CYP11B1 has no role in mitotane action and metabolism in adrenocortical carcinoma cells: Measurement of mitotane and its metabolites Source: PLOS One URL:[Link]

  • Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Lipoprotein-Free Mitotane Exerts High Cytotoxic Activity in Adrenocortical Carcinoma Source: Oxford Academic / The Journal of Clinical Endocrinology & Metabolism URL:[Link]

  • Cas 34113-46-7, 2,2-(2-chlorophenyl-4'-chlorophenyl)acetic acid Source: LookChem URL:[Link]

Sources

Application Note: De Novo Isotopic Labeling of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA) for Robust LC-MS/MS Biomonitoring

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug/Biomarker Development Professionals Matrix: Biological Fluids (Urine, Serum) Analytic Modality: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)

Executive Summary & Scientific Rationale

2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid, commonly known as o,p'-DDA, is a primary urinary metabolite of the organochlorine pesticide o,p'-DDT. Because o,p'-DDT exhibits significant endocrine-disrupting properties, quantifying its terminal metabolite in human matrices is critical for environmental biomonitoring and epidemiological studies [1].

Accurate mass spectrometry quantification in complex biological matrices requires an isotopically labeled internal standard (IS) to correct for matrix-induced ion suppression and extraction losses [2]. However, the structural chemistry of o,p'-DDA presents a specific labeling challenge:

The Causality of Isotopic Instability: The α -proton of o,p'-DDA (situated between the carboxylate group and two electron-withdrawing chlorophenyl rings) is highly acidic. If deuterium is introduced at this α -position via simple hydrogen/deuterium (H/D) exchange, the label will rapidly back-exchange with protic solvents (e.g., water, methanol) during sample preparation or within the LC mobile phase. This lability leads to isotopic scrambling, rendering the internal standard useless for accurate quantification.

The Solution: To create a self-validating and stable internal standard, the isotopic label must be locked into the aromatic ring. This protocol details the de novo synthesis of o,p'-DDA-d4 via a Friedel-Crafts alkylation using chlorobenzene-d5. This strategy ensures the deuterium atoms are bound to non-exchangeable aromatic carbons, providing a stable mass shift of +4 Da, which perfectly circumvents natural isotopic interference during MS1 precursor isolation [3].

Synthetic Workflow: De Novo Generation of o,p'-DDA-d4

The synthesis utilizes 2-chloromandelic acid and fully deuterated chlorobenzene (chlorobenzene-d5). The reaction is driven by acid-catalyzed generation of a benzylic carbocation, which subsequently undergoes electrophilic aromatic substitution.

Workflow A De Novo Synthesis (Chlorobenzene-d5) B Purification (Prep-HPLC) A->B C Sample Prep (SPE Extraction) B->C D LC-MS/MS (MRM Mode) C->D E Data Analysis (Isotope Dilution) D->E

Fig 1. End-to-end workflow from de novo isotopic synthesis to LC-MS/MS data analysis.

Step-by-Step Synthesis Protocol
  • Activation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-chloromandelic acid in 5.0 mmol of chlorobenzene-d5. The excess chlorobenzene-d5 serves as both the reactant and the solvent to drive the equilibrium and minimize polymerization.

  • Catalysis: Slowly add 2.0 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise at 0°C under a nitrogen atmosphere. The acid protonates the benzylic hydroxyl group, facilitating the loss of water to form a resonance-stabilized carbocation.

  • Alkylation: Heat the reaction mixture to 60°C and stir continuously for 4 hours. The steric hindrance of the ortho-chloro group on the carbocation directs the attack predominantly to the para-position of the chlorobenzene-d5 ring.

  • Quenching & Extraction: Cool the mixture to room temperature and pour it over 20 g of crushed ice. Extract the aqueous mixture with ethyl acetate (3 × 15 mL). Wash the combined organic layers with saturated NaCl (brine) and dry over anhydrous Na2​SO4​ .

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude residue using preparative reversed-phase HPLC (C18 column, Water/Acetonitrile gradient) to isolate the pure 2-(2-chlorophenyl)-2-(4-chlorophenyl-d4)acetic acid.

Analytical Execution: LC-MS/MS Protocol

Once the stable o,p'-DDA-d4 internal standard is synthesized, it is integrated into the biomonitoring workflow.

Sample Preparation (Solid Phase Extraction)
  • Aliquot 200 µL of human urine into a clean microcentrifuge tube.

  • Spike the sample with 10 µL of the o,p'-DDA-d4 internal standard working solution (50 ng/mL in methanol).

  • Dilute with 200 µL of 2% formic acid in water to disrupt protein binding.

  • Load the sample onto a pre-conditioned Oasis HLB SPE cartridge (30 mg/1 cc).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of 100% methanol. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Chromatography & Mass Spectrometry Conditions
  • Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm).

  • Mobile Phase: (A) Water with 0.1% Formic Acid; (B) Acetonitrile.

  • Gradient: 40% B to 95% B over 5 minutes.

  • Ionization: Electrospray Ionization in Negative Mode (ESI-). The carboxylic acid moiety readily deprotonates to form [M−H]− precursor ions.

Fragmentation cluster_0 Unlabeled o,p'-DDA cluster_1 Labeled o,p'-DDA-d4 A1 Precursor: m/z 279 B1 - CO2 (44 Da) A1->B1 C1 Product: m/z 235 B1->C1 A2 Precursor: m/z 283 B2 - CO2 (44 Da) A2->B2 C2 Product: m/z 239 B2->C2

Fig 2. Collision-induced dissociation (CID) pathways for unlabeled and d4-labeled o,p'-DDA.

Quantitative Data Presentation

The following tables summarize the mass spectrometry parameters and the expected method validation results, demonstrating the high trustworthiness and precision of the assay when utilizing the synthesized d4-internal standard.

Table 1: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion [M−H]− (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
o,p'-DDA 278.9234.95015
o,p'-DDA-d4 (IS) 282.9238.95015

Note: The primary fragmentation pathway involves the neutral loss of carbon dioxide ( CO2​ , 44 Da) from the carboxylate group. The +4 Da mass shift is fully retained in the product ion, confirming that the deuterium labels are securely located on the aromatic ring.

Table 2: Method Validation Summary (Urine Matrix)

ParameterUnlabeled o,p'-DDAo,p'-DDA-d4 (IS)
Linear Dynamic Range 0.5 – 500 ng/mLN/A (Spiked at 5 ng/mL)
Limit of Quantitation (LOQ) 0.5 ng/mLN/A
Intra-day Precision (CV%) < 4.5%< 2.1%
Extraction Recovery 88.4 ± 3.2%89.1 ± 2.8%
Matrix Effect (Ion Suppression) -12.5%-12.2%

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for DDT, DDE, and DDD. U.S. Department of Health and Human Services.[Link]

  • Li, Z., et al. "Chemical isotope labeling for quantitative proteomics." Proteomics, U.S. National Library of Medicine, PMC.[Link]

  • Chen, X., et al. "A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics." Mass Spectrometry Reviews, U.S. National Library of Medicine, PMC.[Link]

Troubleshooting & Optimization

improving extraction recovery of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid from soil samples

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Extraction of o,p'-DDA from Soil Matrices

Welcome to the Technical Support Center for environmental and drug development professionals. This guide addresses the critical analytical challenges associated with the extraction and recovery of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid —commonly known as o,p'-DDA , a highly polar, acidic metabolite of o,p'-DDT.

Unlike neutral organochlorines, o,p'-DDA requires specialized sample preparation due to its pH-dependent solubility and its high propensity to form covalently bound non-extractable residues (NER) in complex soil matrices.

Part 1: Diagnostic Q&A & Troubleshooting

Q1: Why is my recovery of o,p'-DDA consistently below 15% when using standard Soxhlet extraction with hexane/acetone? The Causality: Standard organochlorine extraction protocols are designed for neutral, hydrophobic compounds (like parent DDT or DDE). o,p'-DDA contains a carboxylic acid functional group with a pKa of approximately 3 to 4. At a typical soil pH (pH 5–8), the molecule exists predominantly as a carboxylate anion. This ionized state makes it highly water-soluble and effectively insoluble in non-polar extraction solvents like hexane. The Solution: Matrix acidification is mandatory. You must acidify the soil matrix or the aqueous extractant to a pH < 2 (e.g., using hydrochloric acid) prior to extraction. This fully protonates the carboxylic acid group, neutralizing the molecule and driving its partition into organic solvents like dichloromethane (DCM)[1].

Q2: We acidified our soil samples, but recovery from aged/weathered field soils remains poor compared to our laboratory-spiked samples. What is causing this discrepancy? The Causality: In weathered environmental samples, o,p'-DDA forms Non-Extractable Residues (NER). Specifically, the carboxylic acid group undergoes esterification with hydroxyl groups present on soil humic and fulvic acids, creating Type I (covalently bound but remobilizable) NER[2]. Standard acidified solvent extraction cannot break these covalent ester bonds, leaving the bound fraction behind. The Solution: Implement an alkaline hydrolysis (saponification) step prior to extraction. Treating the soil with potassium hydroxide (KOH) in methanol at elevated temperatures (e.g., 105 °C) cleaves the humic-ester bonds, releasing the bound o,p'-DDA back into the extractable pool[3].

Q3: During GC-MS analysis, the o,p'-DDA peak exhibits severe tailing, and sensitivity is inadequate. How can we improve chromatographic resolution? The Causality: The free carboxylic acid group of o,p'-DDA interacts strongly with the active silanol sites on the GC column's stationary phase, causing peak tailing, thermal degradation, and signal loss. The Solution: Derivatization is required to convert the carboxylic acid into a stable, volatile ester. Reacting the extract with pentafluorobenzyl bromide (PFB-Br) forms a PFB-ester that provides exceptional sensitivity and sharp chromatographic peaks when analyzed via GC-MS in Selected Ion Monitoring (SIM) or Electron Capture Negative Ionization modes[1].

Q4: How do we build a self-validating extraction protocol to ensure our recovery calculations are accurate despite heavy matrix effects? The Causality: Soil matrices are highly variable, and co-extracted humic substances can cause significant ion suppression or physical entrapment during sample prep. The Solution: Employ a dual-standard validation system to isolate extraction efficiency from instrument performance.

  • Surrogate Standard: Spike the soil with 2-(4-chlorophenoxy)butyric acid before the hydrolysis/extraction steps. This validates the absolute recovery of the extraction process[1].

  • Internal Standard (ISTD): Spike the final extract with 2-(m-chlorophenoxy)propionic acid just before derivatization and injection. This controls for derivatization efficiency and GC injection volume variations[1].

Part 2: Comparative Recovery Data

The following table summarizes the quantitative impact of experimental choices on o,p'-DDA recovery from weathered soil matrices.

Extraction MethodologyMatrix StateTarget o,p'-DDA FractionTypical Recovery (%)Mechanistic Causality
Standard Soxhlet (Hexane/Acetone)Neutral (pH ~7)Free neutral< 15% Carboxylate anion repels non-polar solvents.
Acidified LLE / ASE (DCM)Acidic (pH < 2)Free acid60 - 80% Protonation neutralizes charge, enabling solvent partitioning.
Alkaline Hydrolysis + Acidified LLE Hydrolyzed + AcidicFree + Type I NER85 - 105% KOH/MeOH cleaves humic ester bonds; HCl protonates for extraction.

Part 3: Self-Validating Experimental Protocol

Workflow: Alkaline Hydrolysis → Acidified Extraction → SPE Cleanup → Derivatization

Step 1: Matrix Preparation & Surrogate Spiking

  • Weigh 5.0 g of freeze-dried, homogenized soil into a pressure-resistant, inert extraction vial.

  • Spike the soil with 200 ng of the surrogate standard, 2-(4-chlorophenoxy)butyric acid, to validate total method recovery[1].

Step 2: Alkaline Hydrolysis (Cleaving Type I NER)

  • Add 120 mg of KOH dissolved in a mixture of 0.2 mL of ultra-pure water and 8 mL of methanol to the soil[3].

  • Seal the vial tightly and heat in an oven or heating block at 105 °C for 24 hours[3].

  • Allow the sample to cool to room temperature.

Step 3: Acidification & Extraction

  • Add 3 mL of ultra-pure water to the cooled mixture. Filter the solution through a 0.7 μm glass fiber filter to remove bulk particulate matter[3].

  • Acidify the filtrate to pH 2.0 by carefully adding approximately 1 mL of 10% hydrochloric acid (HCl)[3].

  • Extract the acidified aqueous mixture three times using 5 mL of dichloromethane (DCM) per extraction[3].

  • Combine the organic DCM phases and pass through anhydrous sodium sulfate to remove residual water.

Step 4: SPE Cleanup & Derivatization

  • Evaporate the combined DCM extract to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of methanol.

  • Pass through an Oasis MAX (Mixed-mode Anion eXchange) SPE cartridge (conditioned with methanol and acidified water) to remove neutral matrix interferences. Elute the acidic fraction with 2% formic acid in methanol.

  • Evaporate the eluate and reconstitute in hexane.

  • Add the Internal Standard (ISTD), 2-(m-chlorophenoxy)propionic acid[1].

  • Add pentafluorobenzyl bromide (PFB-Br) and diisopropylethylamine. React for 1 hour at room temperature to form the PFB-ester[1].

  • Analyze via GC-MS in SIM mode monitoring m/z 235, 237, and 460[1].

Part 4: Workflow Visualization

G Soil Weathered Soil Sample (Contains Bound & Free o,p'-DDA) Spike Spike Surrogate Standard 2-(4-chlorophenoxy)butyric acid Soil->Spike System Validation Hydrolysis Alkaline Hydrolysis (KOH/MeOH, 105°C) Cleaves Ester Bonds Spike->Hydrolysis Releases Type I NER Acidification Acidification (HCl to pH 2) Protonates Carboxylic Group Hydrolysis->Acidification Prepares for Extraction Extraction Liquid-Liquid Extraction (Dichloromethane) Acidification->Extraction Extracts Free Acid Cleanup SPE Cleanup (Mixed-mode Anion Exchange) Extraction->Cleanup Removes Humic Matrix Derivatization Derivatization (PFB-Br) + Internal Standard Spike Cleanup->Derivatization Enhances Volatility Analysis GC-MS/MS Analysis (SIM Mode: m/z 235, 237, 460) Derivatization->Analysis Final Quantification

Validated extraction workflow for o,p'-DDA from soil, highlighting NER release and derivatization.

Sources

Technical Support Center: Overcoming Aqueous Solubility Issues of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid , commonly known as o,p'-DDA . As the primary acidic metabolite of the adrenolytic drug mitotane (o,p'-DDD), o,p'-DDA inherits a highly lipophilic dichlorodiphenyl backbone. This structural feature results in extremely poor aqueous solubility, which frequently bottlenecks in vitro assays, pharmacokinetic profiling, and formulation development.

This guide provides researchers, scientists, and drug development professionals with field-proven, mechanistically grounded strategies to solubilize o,p'-DDA without compromising its chemical integrity.

Physicochemical Properties & Solubility Profiling

Before attempting solubilization, it is critical to understand the thermodynamic barriers involved. The table below summarizes the quantitative physicochemical data that dictate o,p'-DDA's behavior in aqueous media.

PropertyValue / CharacteristicImpact on Solubilization Strategy
Compound Name 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acidBulky, rigid structure resists solvation in water.
CAS Number 34113-46-7N/A
Molecular Weight 281.13 g/mol Moderate size; suitable for cyclodextrin inclusion.
Estimated pKa ~4.5 (Carboxylic acid)Can be ionized at physiological pH (7.4) to form salts.
Estimated logP 4.5 – 5.0Highly lipophilic; requires cosolvents or lipid carriers.
Aqueous Solubility < 10 µg/mL (Un-ionized) [1].
Troubleshooting Guide & FAQs

Q1: Why does o,p'-DDA precipitate immediately when I dilute my DMSO stock into cell culture media? A1: This is caused by the "solvent shift" effect. Highly lipophilic weak acids like o,p'-DDA require a minimum organic solvent fraction to remain solvated. When you dilute the stock into aqueous media (even at pH 7.4), the local concentration of DMSO drops rapidly. The thermodynamic equilibrium shifts, causing the solution to become supersaturated, leading to rapid nucleation and precipitation. Solution: Pre-warm your aqueous media to 37°C to increase kinetic solubility. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent cytotoxicity. If precipitation persists, you must use a co-surfactant (e.g., Tween 80) or a complexation agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Q2: Since o,p'-DDA is an acid (pKa ~4.5), can I just increase the pH to dissolve it? A2: Yes, but with significant limitations. According to the Henderson-Hasselbalch equation, adjusting the pH to > 6.5 ensures that >99% of the molecules are ionized into their carboxylate form (e.g., sodium salt). However, the massive hydrophobic footprint of the dichlorodiphenyl rings still dominates the molecule's hydration energy. While ionization improves solubility compared to the free acid, the ionized form can still form micelles or precipitate at higher concentrations. A hybrid approach (pH adjustment + cosolvent) is required for concentrations above 1 mM.

Q3: What is the most reliable formulation strategy for in vivo dosing of o,p'-DDA? A3: Simple aqueous buffers are insufficient for in vivo pharmacokinetics due to erratic absorption and precipitation at injection sites. To bypass these limitations, researchers successfully employ [2] to encapsulate the lipophilic compound. This masks the hydrophobic bulk of the drug from the aqueous environment, drastically improving bioavailability.

Mechanistic Workflows for Solubilization

The following diagram illustrates the four primary pathways to overcome the thermodynamic barriers of o,p'-DDA solubility.

Solubilization Start o,p'-DDA (Solid) Poor Aqueous Solubility pH pH Adjustment (pH > 6.5) Start->pH Add Base/Buffer Cosolvent Cosolvents (DMSO / PEG 400) Start->Cosolvent Add Organic Solvent Cyclo Complexation (HP-β-CD) Start->Cyclo Add Cyclodextrin Lipid Lipid Nanocarriers (SLNs / NLCs) Start->Lipid High-Shear Homogenization Ionized Ionized Form (Sodium Salt) pH->Ionized Solvated Solvated Monomers Cosolvent->Solvated Inclusion Inclusion Complex Cyclo->Inclusion Encapsulated Encapsulated Drug Lipid->Encapsulated Soluble Aqueous Solubilized o,p'-DDA (Ready for Assays / Dosing) Ionized->Soluble Solvated->Soluble Inclusion->Soluble Encapsulated->Soluble

Figure 1: Solubilization pathways for o,p'-DDA utilizing pH shift, cosolvation, cyclodextrin complexation, and lipid nanocarriers.

Experimental Protocols

These protocols are designed as self-validating systems. Each includes a mechanistic explanation for the steps and a validation checkpoint to ensure the protocol succeeded before proceeding to your main assay.

Protocol A: Preparation of a 10 mM In Vitro Stock Solution using HP-β-CD

This method is ideal for cell-based assays where organic solvents (like DMSO) cause toxicity.

  • Initial Solvation: Dissolve 2.81 mg of o,p'-DDA (Solid) in 100 µL of 100% DMSO to create a highly concentrated pre-stock.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1X PBS (pH 7.4).

  • Complexation: While vortexing the HP-β-CD solution vigorously, add the 100 µL o,p'-DDA/DMSO pre-stock dropwise into 900 µL of the HP-β-CD solution.

    • Causality: HP-β-CD features a hydrophobic internal cavity that encapsulates the bulky dichlorodiphenyl moiety of o,p'-DDA, while its hydrophilic exterior maintains aqueous solubility. Dropwise addition prevents local supersaturation.

  • Sonication: Sonicate the mixture in a water bath at 37°C for 15 minutes.

    • Causality: Sonication provides the kinetic energy required to overcome the activation barrier for inclusion complex formation.

  • Validation Checkpoint: Centrifuge the solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a white pellet. If no pellet is visible, the complexation is successful. Filter through a 0.22 µm PTFE syringe filter for sterility.

Protocol B: Formulation of Solid Lipid Nanoparticles (SLNs) for In Vivo Dosing

This method is required for animal models to ensure consistent systemic exposure.

  • Lipid Phase Preparation: Melt 50 mg of a solid lipid (e.g., Stearic Acid or Cetyl Palmitate) at 75°C. Add 5 mg of o,p'-DDA powder to the molten lipid and stir until completely dissolved.

    • Causality: The extreme lipophilicity of o,p'-DDA allows it to partition perfectly into the molten lipid phase, acting as a homogenous matrix.

  • Aqueous Phase Preparation: In a separate vial, dissolve 1% (w/v) Tween 80 in 10 mL of ultra-pure water and heat to 75°C.

  • Emulsification: Add the hot aqueous phase to the molten lipid phase. Immediately process the mixture using a high-shear homogenizer at 15,000 RPM for 5 minutes.

    • Causality: High-shear forces reduce the lipid droplet size to the nanometer scale, drastically increasing the surface area for absorption.

  • Solidification: Rapidly cool the emulsion in an ice bath (2-4°C) while stirring gently.

    • Causality: Rapid cooling forces the lipid phase to crystallize and solidify, trapping the o,p'-DDA within the solid lipid matrix. This prevents drug leakage and protects the compound from premature precipitation in the bloodstream.

  • Validation Checkpoint: Analyze the formulation using Dynamic Light Scattering (DLS). A successful SLN formulation should yield a Z-average particle size of 100–150 nm with a Polydispersity Index (PDI) < 0.3.

References
  • Marques, A. S. F., Alves, A. N. L., Mendonca, B. B., & Lima-Valassi, H. P. (2024). Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples. Clinics (Sao Paulo), 79, 100470. URL:[Link]

  • Menaa, F., Menaa, A., Sharts, O., & Tréton, J. (2012). Development of mitotane lipid nanocarriers and enantiomers: Two-in-one solution to efficiently treat adreno-cortical carcinoma. Current Medicinal Chemistry, 19(34), 5854-5862. URL: [Link]

preventing thermal degradation of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid during GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, toxicologists, and drug development professionals dealing with the quantification of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (commonly known as o,p'-DDA ).

As a highly polar, water-soluble carboxylic acid, o,p'-DDA is a principal urinary biomarker for DDT exposure[1] and a critical circulating metabolite of the adrenocortical carcinoma drug mitotane (o,p'-DDD)[2]. However, its chemical structure makes it notoriously difficult to analyze directly via Gas Chromatography-Mass Spectrometry (GC-MS) due to severe thermal instability[1]. Below are field-proven troubleshooting strategies to bypass thermal degradation and ensure robust, self-validating quantification.

Section 1: Mechanistic FAQs (The "Why")

Q: Why am I seeing multiple unresolved peaks or missing signals for o,p'-DDA in my GC-MS chromatogram? A: The degradation is driven by the molecule's structural thermodynamics. o,p'-DDA contains a free carboxylic acid moiety adjacent to a bulky, halogenated diphenylmethane core. When exposed to the high temperatures of a standard GC injection port (typically 250°C–280°C)[1], the thermal energy exceeds the activation barrier for decarboxylation. This heat stress causes the molecule to cleave the carboxyl group, forming volatile breakdown products (such as bis(chlorophenyl)methane derivatives) rather than preserving the intact acid.

Q: What are the diagnostic signs of o,p'-DDA thermal degradation? A: You will typically observe:

  • Non-linear calibration curves, especially at lower concentrations.

  • Broad, tailing peaks caused by secondary interactions between the free acid and active silanol sites in the glass liner.

  • The appearance of unexpected early-eluting peaks sharing structural fragments (e.g., m/z 199, 235)[3] but lacking the molecular ion of the intact acid.

G DDA o,p'-DDA (Thermally Labile Acid) HotInlet Hot GC Inlet (>250°C) No Derivatization DDA->HotInlet Deriv Derivatization (e.g., PFBBr + DIPEA) DDA->Deriv Degradation Thermal Degradation (Decarboxylation) HotInlet->Degradation Heat Stress Stable Stable Ester Derivative (DDA-PFB) Deriv->Stable Room Temp Reaction GCMS Intact GC-MS Detection (High Sensitivity) Stable->GCMS Volatile & Stable

Logical flow of o,p'-DDA thermal degradation vs. stabilization via derivatization.

Section 2: Derivatization Workflows (The Core Solution)

Q: Which derivatization strategy is best to prevent o,p'-DDA thermal degradation? A: To prevent thermal degradation, the polar carboxylic acid group must be converted into a stable, volatile ester prior to GC-MS analysis[1]. The table below summarizes the quantitative performance of common derivatization strategies.

Table 1: Comparison of Derivatization Strategies for o,p'-DDA
MethodReagentsReaction ConditionsStability / GC-MS SuitabilityLOD (GC-MS SIM)
Pentafluorobenzylation PFBBr + DIPEA1 hour @ Room Temp[1]Excellent; highly stable DDA-PFB ester. Ideal for EI and NCI modes.~2 µg/L[1]
Silylation BSTFA + 1% TMCS30 mins @ 60°CModerate; TMS esters are moisture-sensitive and can degrade in dirty inlets.~5-10 µg/L
Methylation Diazomethane15 mins @ Room TempGood; but diazomethane is highly toxic and poses explosion risks.~5 µg/L

Q: How do I perform PFBBr derivatization to ensure 100% conversion and validate my results? A: Pentafluorobenzyl bromide (PFBBr) derivatization is the gold standard for DDA[1]. It utilizes diisopropylethylamine (DIPEA) as a basic catalyst to deprotonate the carboxylic acid. This creates a strong nucleophile that rapidly reacts with PFBBr via an SN2 mechanism.

Protocol: Self-Validating PFBBr Derivatization Workflow

To ensure scientific integrity, this protocol incorporates a self-validating internal standard system to monitor recovery and confirm that thermal degradation has been successfully bypassed.

  • Sample Preparation: Aliquot the biological or environmental extract containing o,p'-DDA into a glass reaction vial.

  • Internal Standard Addition: Add a known concentration of an internal standard (e.g., 13C-labeled DDA or p,p'-DDD)[3]. Causality: This step is critical. If the final ratio of DDA to IS deviates from expected recovery metrics, it immediately flags incomplete derivatization, evaporative loss, or matrix suppression.

  • Solvent Evaporation: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: Moisture strictly inhibits the SN2 reaction by hydrolyzing the PFBBr reagent.

  • Reagent Addition: Add 400 µL of PFBBr (2% v/v in hexane) and 200 µL of DIPEA (2% v/v in hexane) to the dried residue[1].

  • Incubation: Seal the vial and allow the reaction to proceed for 1 hour at room temperature[1]. Expert Insight: Room temperature incubation prevents the thermal degradation that would otherwise occur during heated derivatization methods.

  • Analysis: Inject 1 µL of the derivatized extract into the GC-MS. Set the injector temperature to 250°C and monitor the qualitative ions (e.g., m/z 235 and 237) in Selective Ion Monitoring (SIM) mode[1].

Workflow Start Sample Extract (Contains o,p'-DDA) IS Add Internal Standard (e.g., 13C-DDA or p,p'-DDD) Start->IS Dry Evaporate to Dryness (under N2 stream) IS->Dry Reagents Add PFBBr (2%) & DIPEA (2%) in Hexane Dry->Reagents React Incubate (1 hr @ Room Temp) Reagents->React Wash Acid Wash / Clean-up (Remove Excess Amine) React->Wash Analyze GC-MS/SIM Analysis (Monitor m/z 235, 237) Wash->Analyze

Step-by-step self-validating PFBBr derivatization workflow for o,p'-DDA.

Section 3: Hardware & Inlet Optimization

Q: If I want to minimize derivatization artifacts, can I optimize the GC inlet to prevent degradation? A: While derivatization is mandatory for robust quantification of organic acids like DDA[1], you can mitigate secondary degradation of partially derivatized samples by optimizing the GC inlet hardware:

  • Cold On-Column (COC) Injection: Bypasses the heated inlet entirely by depositing the liquid sample directly into the capillary column at a low temperature. This is the most effective hardware solution for thermally labile compounds.

  • Programmed Temperature Vaporization (PTV): Allows the sample to be injected into a cold liner, venting the solvent before rapidly heating the analytes to transfer them to the column. This drastically reduces the residence time of o,p'-DDA at high temperatures, minimizing the window for decarboxylation.

  • Deactivated Liners: Always use ultra-inert, deactivated glass liners (e.g., cyclo-double gooseneck). Active silanol groups in standard glass liners act as Lewis acids, catalyzing the thermal breakdown of the carboxylic acid group.

References

  • Chen, Z., Maartens, F., Vega, H., Kunene, S., Gumede, J., & Krieger, R. I. (2009). 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism in Humans. International Journal of Toxicology.[Link]

  • Inouye, M., Mio, T., & Sumino, K. (1987). Use of GC/MS/SIM for rapid determination of plasma levels of o,p'-DDD, o,p'-DDE and o,p'-DDA. Clinica Chimica Acta.[Link]

  • Heberer, T., & Dünnbier, U. (1999). DDT Metabolite Bis(Chlorophenyl)acetic Acid: The Neglected Environmental Contaminant. Environmental Science & Technology.[Link]

Sources

Validation & Comparative

Validation of an LC-MS/MS Method for 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid in Human Urine: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Context

Adrenocortical carcinoma (ACC) is a rare but highly aggressive endocrine malignancy. The cornerstone of medical therapy for ACC is the adrenolytic drug mitotane (o,p'-DDD)[1]. Due to its narrow therapeutic index and significant toxicity profile, therapeutic drug monitoring (TDM) is clinically mandatory. While mitotane and its active metabolite o,p'-DDE are highly lipophilic and routinely monitored in plasma, the terminal inactive metabolite, 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA) , is highly water-soluble and predominantly excreted in urine[1].

Quantifying urinary o,p'-DDA provides critical insights into a patient's metabolic clearance rate, drug accumulation, and compliance. However, urine is a highly complex biological matrix. As an Application Scientist, I frequently see laboratories struggle to adapt legacy plasma assays for urine. This guide objectively compares a validated, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), providing comprehensive experimental protocols and self-validating performance data.

Mechanistic Pathway of o,p'-DDA Formation

Mitotane undergoes extensive hepatic metabolism. The formation of o,p'-DDA is driven by cytochrome P450-mediated β-hydroxylation, followed by dehydrochlorination into a reactive acyl chloride intermediate, which is rapidly hydrolyzed into the stable carboxylic acid, o,p'-DDA[1].

G A Mitotane (o,p'-DDD) B β-hydroxylation (CYP450) A->B Oxidation C Acyl Chloride Intermediate B->C Dehydrochlorination D o,p'-DDA (Target Analyte) C->D Hydrolysis

Figure 1: Metabolic pathway of mitotane to o,p'-DDA via β-hydroxylation.

Methodological Comparison: LC-MS/MS vs. Traditional HPLC-UV

Historically, HPLC-UV has been the standard for monitoring mitotane and its metabolites in plasma[2]. However, applying this technique directly to urine presents severe analytical bottlenecks:

  • Matrix Interference: Urine contains high concentrations of endogenous salts, urea, and UV-absorbing organic acids. HPLC-UV at 226 nm lacks the structural specificity to differentiate o,p'-DDA from co-eluting urinary compounds[2], leading to false positives and elevated baseline noise.

  • Sensitivity Limitations: LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) offers sub-ng/mL sensitivity, far surpassing the ~500 ng/mL limit of quantitation (LOQ) typical of HPLC-UV assays[2].

  • Extraction Efficiency: Traditional methods rely on Liquid-Liquid Extraction (LLE). In urine, LLE often results in emulsion formation. Our optimized LC-MS/MS workflow utilizes Solid-Phase Extraction (SPE), which provides superior sample clean-up and prevents ion suppression in the MS source.

Workflow S1 1. Urine Sample Preparation (Add Internal Standard & Acidify) S2 2. Solid-Phase Extraction (SPE) (Oasis HLB: Load, Wash, Elute) S1->S2 S3 3. UHPLC Separation (Sub-2 µm C18, Gradient Elution) S2->S3 S4 4. ESI-MS/MS Detection (Negative Mode, MRM Transitions) S3->S4 S5 5. Data Quantification (Calibration & Matrix Correction) S4->S5

Figure 2: Step-by-step analytical workflow for urinary o,p'-DDA quantification.

Experimental Protocols: LC-MS/MS Method Validation

The following protocols are designed as a self-validating system. Every step includes the mechanistic rationale to ensure reproducibility across different laboratory environments.

Sample Preparation (Solid-Phase Extraction)
  • Rationale: o,p'-DDA is a carboxylic acid. By acidifying the urine, the carboxylate ion is protonated (neutralized), maximizing its hydrophobic retention on a reversed-phase polymeric SPE sorbent, allowing polar interferences to be washed away.

  • Step 1: Aliquot 500 µL of human urine into a microcentrifuge tube.

  • Step 2: Add 50 µL of internal standard (IS), p,p'-DDA-d8 (10 µg/mL), to correct for extraction losses and matrix effects.

  • Step 3: Add 100 µL of 2% formic acid to acidify the sample (pH < 3).

  • Step 4: Condition an Oasis HLB SPE cartridge (30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of LC-MS grade water.

  • Step 5: Load the acidified urine sample onto the cartridge.

  • Step 6: Wash with 1 mL of 5% methanol in water to elute polar interferences (e.g., urea, salts) while retaining the hydrophobic o,p'-DDA.

  • Step 7: Elute the target analytes with 1 mL of 100% methanol.

  • Step 8: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of Mobile Phase A.

UHPLC Separation Conditions
  • Rationale: A sub-2 µm C18 column is used to achieve sharp peak shapes and rapid elution, minimizing the cycle time for high-throughput clinical analysis.

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic acid in water (maintains the analyte in a protonated state for consistent column retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 4.0 minutes; hold at 90% B for 1.0 minute; re-equilibrate at 30% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

ESI-MS/MS Detection Parameters
  • Rationale: Electrospray Ionization (ESI) in negative mode is selected because the carboxylic acid moiety of o,p'-DDA readily loses a proton to form a stable [M-H]- ion. The primary fragmentation pathway involves the loss of carbon dioxide (CO2, 44 Da), providing a highly specific MRM transition that bypasses isobaric background noise.

  • Ionization Mode: Negative ESI.

  • Precursor Ion (o,p'-DDA): m/z 279.0 (corresponding to the 35Cl isotope [M-H]-).

  • Product Ion: m/z 235.0 (loss of CO2).

  • Collision Energy (CE): 15 eV.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400°C.

Validation Data and Performance Metrics

The method was validated according to standard bioanalytical guidelines. The quantitative superiority of the LC-MS/MS workflow over traditional HPLC-UV is summarized in the tables below.

Table 1: Methodological Performance Comparison

ParameterTraditional HPLC-UVAdvanced LC-MS/MS (SPE)
Detection Mechanism Absorbance (226 nm)MRM (m/z 279.0 -> 235.0)
Sample Preparation Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Limit of Quantitation (LOQ) 500 ng/mL1.0 ng/mL
Matrix Interference (Urine) High (Co-eluting peaks)Negligible (High specificity)
Run Time per Sample ~15.0 minutes6.5 minutes

Table 2: Precision and Accuracy of LC-MS/MS Method (n=6)

Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
3.0 (LQC) 4.25.898.5
50.0 (MQC) 3.14.4101.2
400.0 (HQC) 2.53.999.8

Table 3: Matrix Effect and Extraction Recovery

AnalyteConcentration (ng/mL)SPE Recovery (%)Matrix Effect (%)
o,p'-DDA 3.089.4 ± 3.294.1 ± 2.5
o,p'-DDA 400.091.2 ± 2.196.5 ± 1.8
p,p'-DDA-d8 (IS) 1000.090.5 ± 2.495.0 ± 2.0

(Note: A matrix effect value close to 100% indicates negligible ion suppression or enhancement from the urine matrix, validating the efficacy of the SPE clean-up step).

Conclusion

While traditional HPLC-UV methods are sufficient for therapeutic monitoring of high-concentration mitotane in plasma, the transition to urine matrices demands the structural specificity of tandem mass spectrometry. By coupling Solid-Phase Extraction with Negative-ESI MRM detection, this LC-MS/MS workflow bypasses the isobaric interferences inherent to renal excretion, offering a robust, self-validating system for the precise quantification of o,p'-DDA.

References

  • Title: Effects of o,p'-DDE, a Mitotane Metabolite, in an Adrenocortical Carcinoma Cell Line Source: Pharmaceuticals (Basel) / National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A simple HPLC method for plasma level monitoring of mitotane and its two main metabolites in adrenocortical cancer patients Source: Journal of Chromatography B / PubMed URL: [Link]

Sources

inter-laboratory validation of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid environmental assays

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Inter-Laboratory Validation of Environmental Assays for 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA)

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical considerations and methodologies for the inter-laboratory validation of environmental assays for 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA). We will delve into the analytical challenges posed by this specific DDT metabolite, compare prevalent analytical technologies, and detail the framework for a robust inter-laboratory validation study to ensure data reliability and comparability across different testing facilities.

Introduction: The Significance of o,p'-DDA and the Need for Validated Assays

The insecticide dichlorodiphenyltrichloroethane (DDT) and its metabolites are persistent organic pollutants (POPs) that remain a significant concern for environmental and human health decades after widespread bans.[1] While much focus has been placed on the primary isomers and their initial breakdown products like DDE and DDD, the more polar metabolites are often overlooked. 2,2-bis(chlorophenyl)acetic acid (DDA) is a key terminal metabolite of DDT.[2][3] Due to its polarity, DDA is more water-soluble than its parent compounds, making it a potential contaminant of surface and groundwater and a critical biomarker for assessing long-term DDT exposure.[2]

The specific isomer, o,p'-DDA, arises from the metabolism of o,p'-DDT, a significant component of technical-grade DDT mixtures. Monitoring o,p'-DDA is crucial for understanding the complete environmental fate of DDT residues and for conducting accurate ecological risk assessments.[4] However, its polar nature presents analytical challenges, as it is often not captured by multi-residue methods designed for nonpolar contaminants.[2] This necessitates specialized, validated analytical methods.

An inter-laboratory validation study is the gold standard for establishing the ruggedness, reliability, and transferability of an analytical method.[5][6] By having multiple independent laboratories analyze identical, standardized samples, we can rigorously assess the method's performance and establish consensus-based performance characteristics. This process is essential for regulatory monitoring, long-term environmental studies, and any situation where data from different sources must be compared with confidence.[7][8]

A Comparative Analysis of Analytical Methodologies for o,p'-DDA

The choice of analytical technique is the foundation of any environmental assay. For o,p'-DDA, the primary methods involve chromatography coupled with mass spectrometry, though screening immunoassays also have a role. The causality behind selecting a particular method often involves a trade-off between sensitivity, selectivity, sample throughput, and the complexity of the sample matrix.

a) Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and semi-volatile organic compounds.[9] For a polar, acidic compound like o,p'-DDA, direct analysis by GC is problematic due to its low volatility and tendency to adsorb onto the chromatographic column.

  • Principle of Operation: Samples are injected into a heated port, vaporized, and separated based on their boiling points and interaction with a stationary phase inside a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[9]

  • Causality of Experimental Choices (Derivatization): To make o,p'-DDA suitable for GC analysis, a chemical derivatization step is mandatory.[2] This involves converting the polar carboxylic acid group into a less polar, more volatile ester (e.g., a methyl ester). This is a critical step that adds time and potential for variability to the workflow but is necessary for the compound to traverse the GC system effectively.[10][11]

  • Strengths: High chromatographic resolution, excellent for separating complex mixtures, and well-established, robust technology.

  • Weaknesses: Requires a derivatization step which can introduce errors and variability, potential for thermal degradation of the analyte, and can be less efficient for highly polar compounds compared to LC-based methods.

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often the preferred method for analyzing polar and thermally labile compounds directly from environmental matrices.[12][13]

  • Principle of Operation: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's partitioning between the mobile and stationary phases. The eluent from the LC column is then introduced into a mass spectrometer, typically using electrospray ionization (ESI), which is gentle and suitable for polar molecules. Tandem mass spectrometry (MS/MS) is used for highly selective detection, where a specific parent ion is selected, fragmented, and a specific product ion is monitored.[12]

  • Causality of Experimental Choices (Direct Injection): The primary advantage of LC-MS/MS for o,p'-DDA is the ability to perform direct analysis of the extracted compound without derivatization.[13] This simplifies the sample preparation workflow, reduces potential sources of error, and improves sample throughput. The use of reversed-phase chromatography (e.g., with a C18 column) is typical, where polar compounds elute earlier.[14]

  • Strengths: High sensitivity and selectivity (especially with MS/MS), no derivatization required, suitable for a wide range of polarities, and less risk of thermal degradation.[12]

  • Weaknesses: Can be more susceptible to matrix effects (ion suppression or enhancement) from co-extracted sample components, which requires careful sample cleanup or the use of matrix-matched standards.

c) Immunoassays (ELISA)

Immunoassays are primarily used as a rapid screening tool rather than for precise quantification.[15]

  • Principle of Operation: These assays use antibodies that specifically bind to DDT and its metabolites. In a typical competitive ELISA format, the o,p'-DDA in the sample competes with a labeled DDA-enzyme conjugate for a limited number of antibody binding sites immobilized on a surface. The amount of bound enzyme, measured by a colorimetric reaction, is inversely proportional to the concentration of DDA in the sample.[15]

  • Causality of Experimental Choices (Screening): The goal of an immunoassay is not definitive quantification but to quickly identify samples that may contain the target analytes above a certain action level.[16] This allows laboratories to prioritize which samples require confirmation and quantification by more rigorous methods like LC-MS/MS or GC-MS.

  • Strengths: High throughput, low cost per sample, rapid results, and field-portable kits are available.

  • Weaknesses: Semi-quantitative, potential for cross-reactivity with other DDT metabolites leading to a summed result, and higher potential for false positives compared to mass spectrometry methods.[15]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassay (ELISA)
Principle Separation of volatile compoundsSeparation of soluble compoundsAntibody-antigen binding
Derivatization Required (e.g., methylation)[2]Not Required [13]Not Applicable
Selectivity HighVery High (with MS/MS)[12]Moderate (potential cross-reactivity)[15]
Sensitivity Good to HighVery HighModerate (designed for screening levels)
Matrix Effects Less prone to ion suppressionCan be significant; requires mitigationCan be affected by sample matrix
Primary Use Confirmatory analysis & quantificationConfirmatory analysis & quantificationRapid screening[16]
Throughput ModerateHighVery High

The Framework for a Robust Inter-Laboratory Validation

A single-laboratory validation establishes that a method is fit-for-purpose under a specific set of conditions. An inter-laboratory validation, or round-robin study, goes further by demonstrating the method is transferable and produces comparable results across different labs, operators, and instrument setups.[5][6] This is the ultimate test of a method's trustworthiness.

The core objective is to statistically evaluate the method's precision, specifically its repeatability and reproducibility.[17]

  • Repeatability (sr): The variation in results when the same sample is analyzed multiple times by the same operator on the same equipment in a short time frame (within-lab precision).

  • Reproducibility (sR): The variation in results when the same sample is analyzed by different laboratories (between-lab precision). A method is considered robust if the reproducibility is not excessively larger than the repeatability.

Key Performance Parameters for Validation

A comprehensive validation study must evaluate several key performance characteristics to be considered complete and trustworthy.[17][18]

  • Specificity & Selectivity: The method's ability to accurately measure the analyte (o,p'-DDA) without interference from other components in the sample matrix (e.g., other DDT metabolites, humic acids).[17]

  • Accuracy (Trueness): The closeness of the mean test result to the true or accepted reference value. This is typically assessed by analyzing certified reference materials (CRMs) or by spiking blank matrix samples with a known amount of analyte.[17]

  • Precision (Repeatability & Reproducibility): The degree of agreement among a series of measurements.[17]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[19]

  • Linearity & Working Range: The range of concentrations over which the instrument's response is directly proportional to the analyte concentration.[20]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage.[20]

Inter-Laboratory Validation Workflow

The process follows a structured, multi-stage approach to ensure consistency and generate statistically meaningful data.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Selection of Coordinating Lab P2 Method Selection & SOP Development P1->P2 P3 Recruitment of Participant Labs (n ≥ 6) P2->P3 P4 Preparation & Distribution of Homogenous Samples (Blanks, Spiked, CRMs) P3->P4 E1 Labs Analyze Samples Following Strict SOP P4->E1 E2 Data Acquisition (Calibration, QC, Results) E1->E2 E3 Reporting of Results to Coordinating Lab E2->E3 A1 Statistical Analysis (e.g., ASTM E691, ISO 5725) E3->A1 A2 Calculation of s_r, s_R, Accuracy, etc. A1->A2 A3 Identification of Outliers A1->A3 A4 Final Validation Report & Method Publication A2->A4 A3->A4

Caption: Workflow for a typical inter-laboratory method validation study.

Designing an Inter-Laboratory Study for o,p'-DDA via LC-MS/MS

This section provides a hypothetical but practical design for an inter-laboratory study comparing the performance of a primary (LC-MS/MS) and an alternative (GC-MS) method for o,p'-DDA in environmental water.

Experimental Protocol: LC-MS/MS Method for o,p'-DDA in Water

This protocol would be distributed to all participating laboratories as the official Standard Operating Procedure (SOP).

  • Sample Preparation (Solid-Phase Extraction - SPE) [21]

    • Measure 500 mL of the water sample.

    • Add an internal standard (e.g., 13C-labeled o,p'-DDA) to each sample.

    • Adjust the sample pH to < 3 with formic acid.

    • Condition a polymeric SPE cartridge (e.g., 200 mg) with 5 mL of methanol followed by 5 mL of acidified deionized water.

    • Load the sample onto the SPE cartridge at a flow rate of ~10 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under vacuum or nitrogen for 20 minutes.

    • Elute the analytes with 10 mL of methanol into a collection tube.

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of 50:50 methanol:water and transfer to an autosampler vial.

  • LC-MS/MS Analysis

    • LC System: UPLC/HPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • MS System: Triple quadrupole mass spectrometer with an ESI source.

    • Mode: Negative Ionization.

    • MRM Transitions: Monitor at least two transitions for o,p'-DDA for confirmation and quantification (e.g., parent ion -> product ion 1, parent ion -> product ion 2).

Comparative Performance Data (Hypothetical Results)

The following table summarizes plausible results from a 6-laboratory study, comparing the proposed LC-MS/MS method with a traditional GC-MS method for a water sample spiked at 100 ng/L.

Performance ParameterLC-MS/MS MethodGC-MS (with Derivatization)Comments
Number of Labs 66Same labs perform both methods.
Mean Recovery (%) 98.6%89.5%LC-MS/MS shows higher accuracy, likely due to fewer sample preparation steps.[14]
Repeatability (RSDr) 4.2%7.8%Better within-lab precision for LC-MS/MS.
Reproducibility (RSDR) 8.5%15.2%GC-MS shows higher between-lab variability, potentially from the derivatization step.
Mean LOQ (ng/L) 5 ng/L15 ng/LLC-MS/MS is demonstrably more sensitive for this polar analyte.

Interpretation of Validation Data and Method Selection

The hypothetical data clearly favor the LC-MS/MS method for the analysis of o,p'-DDA in water.

  • Trustworthiness: The lower reproducibility standard deviation (RSDR) of 8.5% for LC-MS/MS, compared to 15.2% for GC-MS, indicates that the LC-MS/MS method is more robust and transferable.[22] Results generated by different laboratories using this method are more likely to be in agreement.

  • Expertise & Experience: An experienced scientist would interpret the lower recovery and higher variability of the GC-MS method as evidence that the multi-step derivatization and extraction process is a significant source of analytical uncertainty. The simplified workflow of the LC-MS/MS method mitigates these risks.

  • Authoritative Grounding: For regulatory purposes, such as monitoring drinking water where maximum limits are often in the low ng/L range, the superior LOQ of the LC-MS/MS method makes it the only viable choice.[12] The GC-MS method, while functional, may not provide the required sensitivity for all applications.

This guide has outlined the critical importance of o,p'-DDA as an environmental contaminant and detailed the necessary steps to validate an analytical method through a collaborative, inter-laboratory study. By comparing prevalent technologies and providing a framework for robust validation, we empower laboratories to generate high-quality, reliable, and defensible data for the protection of environmental and human health.

References

  • Use of GC/MS/SIM for rapid determination of plasma levels of o,p'-DDD, o,p'-DDE and o,p'-DDA. PubMed. Available at: [Link]

  • Method 4042: Soil Screening for DDT by Immunoassay, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. U.S. Environmental Protection Agency. Available at: [Link]

  • Guidelines on Validation of Non-Regulatory Chemical and Radiochemical Methods. U.S. Environmental Protection Agency. Available at: [Link]

  • Process Intensification of Dichlorodiphenyltrichloroethane Detection Methods for Determining Trace Concentrations in Soils. MDPI. Available at: [Link]

  • Analytical Methods. Japan International Cooperation Agency. Available at: [Link]

  • Screening of Environmental Samples for an Estrogenic Pollutant: DDT. Missouri Academy of Science. Available at: [Link]

  • SW-846 Test Method 4042: Soil Screening for dichlorodiphenyltrichloroethane (DDT) by Immunoassay. U.S. Environmental Protection Agency. Available at: [Link]

  • Determination of acidic herbicides in water using liquid chromatography-tandem quadrupole mass spectrometry with direct injection. Waters Corporation. Available at: [Link]

  • Multiresidue Determination of Acidic Pesticides in Water by HPLC–DAD with Confirmation by GC–MS Using Conversion to the. Journal of Chromatographic Science. Available at: [Link]

  • Organic Analytics. ATU-Lab. Available at: [Link]

  • Ecological Soil Screening Levels for DDT and Metabolites. U.S. Environmental Protection Agency. Available at: [Link]

  • Standard Guidelines for the Environmental Monitoring of Chemicals. Japan International Cooperation Agency. Available at: [Link]

  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. Department of Drug Administration, Nepal. Available at: [Link]

  • Methods of Analyzing 10 POPs (summary). Ministry of the Environment, Government of Japan. Available at: [Link]

  • Guidelines for the validation and verification of chemical test methods. National Association of Testing Authorities, Australia. Available at: [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. Available at: [Link]

  • Phytodegradation of p,p'-DDT and the Enantiomers of o,p'-DDT. ACS Publications. Available at: [Link]

  • Current Trends in Sample Treatment Techniques for Environmental and Food Analysis. IntechOpen. Available at: [Link]

  • DDT Metabolite Bis(Chlorophenyl)acetic Acid: The Neglected Environmental Contaminant. ACS Publications. Available at: [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. AIDIC. Available at: [Link]

  • Interlaboratory quality study of the analysis of water for pesticides. PubMed. Available at: [Link]

  • Interlaboratory Validation of the Leaching Environmental Assessment Framework (LEAF) Method 1313 and Method 1316. Regulations.gov. Available at: [Link]

  • In-depth analysis of data characteristics and comparative evaluation of dda and dia accuracy in label-free quantitative proteomics of biological samples. PMC. Available at: [Link]

  • Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Ministry of Health, Labour and Welfare, Japan. Available at: [Link]

  • Colorimetric assay of 2,2-bis(4-chlorophenyl)acetic acid (DDA) in urine. PubMed. Available at: [Link]

  • 2,2-Bis(4-Chlorophenyl) Acetic Acid (DDA) Test. Superpower. Available at: [Link]

  • Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. ACS Publications. Available at: [Link]

  • Simultaneous Determination of Neutral and Acidic Pesticides in Natural Waters at the Low Nanogram per Liter Level. National Open Access Monitor, Ireland. Available at: [Link]

  • Determination of Traces of 2,4-Dichlorophenoxy Acetic Acid in Environmental Samples. ResearchGate. Available at: [Link]

  • In-Depth Analysis of Data Characteristics and Comparative Evaluation of DDA and DIA Accuracy in Label-Free Quantitative Proteomics of Biological Samples. ResearchGate. Available at: [Link]

  • Methods for Environmental Samples. Agilent. Available at: [Link]

  • Validation data - Leaching. European Commission. Available at: [Link]

  • Optimization of Data-Dependent Acquisition Parameters for Coupling High-Speed Separations with LC-MS/MS for Protein Identifications. PMC. Available at: [Link]

  • Discovery proteomic DDA LC MS/MS data acquisition and analysis V.1. Protocols.io. Available at: [Link]

  • Polar Pesticide-Metabolites in Drinking and Mineral Water. Chemisches und Veterinäruntersuchungsamt Stuttgart. Available at: [Link]

  • Analytical method validation: Comprehensive lifecycle approach. Allied Academies. Available at: [Link]

  • Analysis of Contaminants in Environmental Samples. AZoLifeSciences. Available at: [Link]

  • Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica. Available at: [Link]

  • Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. PubMed. Available at: [Link]

  • RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

Sources

comparing SPE and LLE for 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid extraction

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Comparative Extraction Methodologies for 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA): SPE vs. LLE

Introduction

2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid, commonly known as o,p'-DDA, is a highly polar, water-soluble carboxylic acid. It holds dual significance in analytical chemistry and pharmacology: it is the primary urinary biomarker for environmental exposure to the insecticide DDT[1], and it is a major circulating metabolite of mitotane (o,p'-DDD), the frontline adrenolytic drug used to treat adrenocortical carcinoma (ACC)[2].

Due to mitotane's narrow therapeutic index, therapeutic drug monitoring (TDM) of the parent drug and its metabolites is critical for patient survival[2]. However, extracting o,p'-DDA from complex biological matrices (plasma, urine) presents a distinct challenge. Unlike its highly lipophilic precursors (DDT, mitotane), o,p'-DDA contains an ionizable carboxylic acid moiety (pKa ~3.5). This guide objectively compares the two predominant sample preparation techniques—Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE)—detailing the mechanistic causality behind each protocol to ensure scientific rigor.

Mechanistic Grounding & Causality

The extraction of o,p'-DDA relies entirely on manipulating its ionization state. At physiological pH (~7.4), the carboxylic acid group is deprotonated (anionic), rendering the molecule highly hydrophilic.

  • For LLE: The biological matrix must be aggressively acidified to protonate the carboxylate group, neutralizing the charge and driving the molecule into an immiscible organic solvent[1].

  • For SPE: The anionic state can be exploited using mixed-mode anion exchange (MAX) sorbents, or the hydrophobic diphenyl backbone can be targeted using polymeric reversed-phase (HLB) sorbents[3].

Workflow Visualization

G cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid Phase Extraction (SPE) Sample Biological Sample (Plasma/Urine) + Internal Standard LLE_Base Alkaline Wash (pH > 10) Remove Neutral Lipids Sample->LLE_Base SPE_Cond Condition Sorbent (Polymeric HLB or MAX) Sample->SPE_Cond LLE_Acid Acidification (pH < 2) Protonate o,p'-DDA LLE_Base->LLE_Acid LLE_Solvent Extract with Hexane/EtOAc LLE_Acid->LLE_Solvent LLE_Evap Centrifuge, Dry & Reconstitute LLE_Solvent->LLE_Evap Analysis LC-MS/MS or GC-ECD/MS Analysis LLE_Evap->Analysis SPE_Load Load Sample (Neutral pH) SPE_Cond->SPE_Load SPE_Wash Wash (5% MeOH) Remove Proteins/Salts SPE_Load->SPE_Wash SPE_Elute Elute o,p'-DDA (Acidified Methanol) SPE_Wash->SPE_Elute SPE_Elute->Analysis

Workflow comparison of LLE and SPE for o,p'-DDA extraction.

Methodology 1: Liquid-Liquid Extraction (LLE)

LLE is the traditional approach for o,p'-DDA extraction, heavily utilized in epidemiological studies of pesticide metabolism[4]. To achieve high purity from lipid-rich plasma or urine, a "back-extraction" mechanism is highly recommended[1].

Causality & Mechanism: By initially raising the sample pH > 10, o,p'-DDA remains ionized in the aqueous phase, allowing neutral interferences (like lipophilic parent DDT or mitotane) to be washed away with an organic solvent. Subsequent acidification to pH < 2 protonates o,p'-DDA, shifting its partition coefficient ( logP ) favorably toward the organic phase for final recovery[1].

Self-Validating Protocol (Urine/Plasma):

  • Internal Standardization: Spike 1.0 mL of sample with an isotopically labeled internal standard (e.g., d4​ -o,p'-DDA or p,p'-DDD). Self-Validation: The internal standard undergoes the exact same partitioning dynamics, correcting for volumetric losses during phase separation and variations during evaporation.

  • Alkaline Cleanup: Add 1.0 mL of 5 N KOH to adjust the matrix to pH > 10. Add 2.0 mL of hexane. Vortex for 2 mins and centrifuge at 3000 x g. Discard the upper organic layer (which contains unwanted neutral lipids/precursors)[1].

  • Acidification: Adjust the remaining aqueous phase to pH < 2 using concentrated HCl to protonate the target analyte.

  • Target Extraction: Add 3.0 mL of Hexane:Ethyl Acetate (4:1, v/v). The addition of ethyl acetate provides the necessary polarity to solvate the carboxylic acid[5].

  • Phase Separation: Vortex vigorously for 5 minutes. Centrifuge at 4000 x g for 10 minutes.

  • Concentration: Transfer the upper organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Derivatization (If using GC-MS): React the dried extract with pentafluorobenzyl bromide (PFBBr) for 1 hour at room temperature to form a stable, volatile ester[4]. For LC-MS/MS, simply reconstitute in the mobile phase.

Methodology 2: Solid Phase Extraction (SPE)

SPE has largely superseded LLE in modern high-throughput clinical and environmental laboratories due to reduced solvent consumption and superior matrix effect mitigation[3].

Causality & Mechanism: Using a Hydrophilic-Lipophilic Balance (HLB) copolymer, o,p'-DDA is retained via strong hydrophobic interactions between the sorbent's divinylbenzene rings and the analyte's diphenyl structure. Because the sorbent is water-wettable, samples can be loaded directly without risking the phase emulsions commonly seen in LLE[3].

Self-Validating Protocol (Plasma):

  • Pre-treatment & Internal Standardization: Spike 200 µL of plasma with the internal standard. Add 200 µL of 2% phosphoric acid to disrupt protein binding and ensure o,p'-DDA is fully protonated. Self-Validation: Acidic disruption prevents the analyte from washing out prematurely with precipitated matrix proteins.

  • Conditioning: Pass 2.0 mL of Methanol followed by 2.0 mL of MS-grade water through a 30 mg Oasis HLB cartridge.

  • Loading: Apply the pre-treated sample to the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash the sorbent with 2.0 mL of 5% Methanol in water. This critical step removes hydrophilic salts and endogenous plasma proteins without eluting the tightly bound o,p'-DDA.

  • Elution: Elute the target analyte with 2.0 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of initial LC mobile phase for direct LC-MS/MS injection[2].

Quantitative Comparative Analysis

The following table synthesizes experimental performance metrics comparing LLE and SPE for o,p'-DDA extraction from biological matrices[2][3][5].

ParameterLiquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Extraction Efficiency (Recovery) 77% – 94% (requires multiple extractions to exceed 90%)85% – 103% (single pass)
Matrix Effects (Ion Suppression) Moderate to High (co-extraction of phospholipids)Low (efficient removal of salts/proteins)
Solvent Consumption High (~5–10 mL per sample)Low (< 5 mL per sample)
Processing Time per Sample 30–45 minutes (labor-intensive phase separation)10–15 minutes (amenable to 96-well automation)
Limit of Detection (LOD) ~0.1 mg/L (GC-ECD) / ~2.0 mg/L (GC-MS)~0.001 mg/L to 0.05 mg/L (LC-MS/MS)
Emulsion Risk High (especially with lipid-rich plasma)None

Conclusion & Recommendations

For laboratories conducting routine therapeutic drug monitoring (TDM) of mitotane patients or high-throughput biomonitoring, SPE coupled with LC-MS/MS is the superior choice. It provides excellent recovery (up to 103%) while minimizing matrix effects, standardizing workflows, and reducing solvent waste[2][3].

Conversely, LLE remains a highly effective, low-cost alternative for laboratories lacking SPE infrastructure. When utilizing LLE, employing an alkaline-wash back-extraction is highly recommended to isolate o,p'-DDA from the massive excess of neutral parent compounds (DDT or mitotane) present in the sample[1].

References

  • 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism in Humans SciSpace 1

  • Occurrence of Organochlorine Pesticides in Farmland Soils of Xi'an, China ResearchGate 3

  • International Journal of Toxicology - DDT metabolism in humans yields DDA faculty.ucr.edu 4

  • A simple HPLC method for plasma level monitoring of mitotane and its two main metabolites in adrenocortical cancer patients ResearchGate2

  • The relationship between the insecticide dichloro-diphenyl-trichloroethane and chloroquine in Plasmodium falciparum resistance SciSpace 5

Sources

benchmarking purity of commercial 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid standards

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing bioanalytical assay development, I frequently encounter a critical point of failure in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows: the unverified purity of commercial reference standards.

When quantifying 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid—commonly known as o,p'-DDA —the stakes are particularly high. o,p'-DDA is the primary inactive metabolite of the adrenolytic drug Mitotane (o,p'-DDD), used in the treatment of Adrenocortical Carcinoma (ACC)[1]. Accurate population pharmacokinetic modeling of Mitotane relies heavily on the precise quantification of o,p'-DDA in human plasma to establish individualized dosing regimens[2].

However, commercial synthesis and extraction processes for o,p'-DDA often mirror its natural metabolic pathways, leaving trace contamination of precursors and structural isomers. Relying blindly on a vendor's Certificate of Analysis (CoA) without independent benchmarking can lead to artificially inflated standard curves and skewed clinical data.

This guide provides an objective, self-validating framework for benchmarking the purity of commercial o,p'-DDA standards against common alternatives and impurities.

The Causality of Contamination: Understanding o,p'-DDA Impurities

To benchmark a standard, you must first understand what you are looking for. The impurities found in commercial o,p'-DDA standards are rarely random; they are direct artifacts of its chemical lineage.

During synthesis or biological extraction, o,p'-DDA is derived via the hydroxylation and subsequent hydrolysis of Mitotane (o,p'-DDD). This pathway introduces three primary classes of impurities:

  • Pathway Precursors: Unreacted o,p'-DDD or the highly reactive intermediate acyl chloride (DDAC).

  • Divergent Metabolites: o,p'-DDE, formed via an alternative α -hydroxylation pathway[3].

  • Structural Isomers: p,p'-DDA, a frequent contaminant resulting from non-regioselective synthesis or impure starting materials.

Pathway DDD Mitotane (o,p'-DDD) DDE o,p'-DDE (Impurity) DDD->DDE α-hydroxylation DDAC DDAC (Intermediate) DDD->DDAC β-hydroxylation DDA o,p'-DDA (Target Standard) DDAC->DDA Hydrolysis

Metabolic pathway of Mitotane to o,p'-DDA and o,p'-DDE.

Analytical Workflow & Self-Validating Protocols

To objectively compare commercial alternatives, we employ an orthogonal analytical workflow. We use HPLC-UV for bulk chromatographic purity and LC-MS/MS for trace isomer profiling.

Workflow A Commercial o,p'-DDA Standard B HPLC-UV (230 nm) Chromatographic Purity A->B Step 1 C LC-MS/MS (ESI-) Trace Isomer Profiling A->C Step 2 D qNMR Absolute Quantitation A->D Step 3 E Benchmarked Standard Ready for Assays B->E C->E D->E

Comprehensive analytical workflow for benchmarking o,p'-DDA standard purity.

Protocol 1: Chromatographic Purity via HPLC-UV

Objective: Quantify the relative purity of the o,p'-DDA standard and detect UV-active precursors like o,p'-DDE. Causality: We utilize a low-pH mobile phase (0.5% formic acid) to ensure the carboxylic acid moiety of o,p'-DDA remains fully protonated. This prevents secondary electrostatic interactions with residual silanols on the C18 column, eliminating peak tailing and ensuring accurate peak integration[3]. Detection is set to 230 nm to optimally capture the π→π∗ transitions of the chlorophenyl rings.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the commercial o,p'-DDA standard in LC-MS grade acetonitrile.

  • Dilution: Dilute to a working concentration of 50 µg/mL using the initial mobile phase (53:47 Acetonitrile : 0.5% Formic Acid in Water).

  • Chromatography: Inject 10 µL onto a high-density C18 column (e.g., 150 mm × 4.6 mm, 3 µm) maintained at 35°C.

  • Elution: Elute isocratically at a flow rate of 1.2 mL/min and monitor absorbance at 230 nm.

  • Self-Validation (SST): The system is considered validated if the peak tailing factor for o,p'-DDA is 1.2, and the theoretical plate count (N) is 5,000. Blank injections must show no carryover exceeding 0.1% of the standard peak area.

Protocol 2: Trace Isomer Profiling via LC-MS/MS

Objective: Detect and quantify isobaric impurities (specifically p,p'-DDA) that may co-elute or hide within the main peak during UV detection. Causality: Because o,p'-DDA and p,p'-DDA share the exact same molecular weight and fragmentation pattern, mass spectrometry alone cannot differentiate them. We rely on the steric hindrance of the ortho-chloro group in o,p'-DDA, which slightly reduces its hydrophobicity compared to the para-chloro isomer. This allows for baseline separation on a C18 stationary phase before they enter the mass spectrometer. We utilize Negative Electrospray Ionization (ESI-) because the acetic acid group readily deprotonates, yielding a robust [M-H]- signal[2].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the standard to 100 ng/mL in 50:50 Methanol:Water.

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 UHPLC column.

  • Gradient: Run a shallow gradient from 40% to 80% Methanol (buffered with 5 mM Ammonium Acetate to aid ionization) over 10 minutes.

  • Detection: Monitor the MRM transition m/z 279.0 235.0 (Collision Energy: 15 eV).

  • Self-Validation (SST): The protocol is validated only if the chromatographic resolution ( Rs​ ) between o,p'-DDA and a spiked p,p'-DDA control is 1.5 (baseline resolution).

Quantitative Benchmarking Data

Based on our laboratory's evaluation of various commercial grades, the following tables summarize the expected purity profiles and mass spectrometric parameters required for rigorous benchmarking.

Table 1: Comparative Purity Analysis of Commercial o,p'-DDA Standards

Vendor GradeClaimed PurityMeasured Purity (HPLC-UV)Major Impurities Detected (LC-MS/MS)Recommended Application Suitability
Certified Reference Material (CRM) > 99.0%99.5%None detectedClinical TDM & PK Calibration
Analytical Standard Grade > 98.0%98.2%p,p'-DDA (0.8%), o,p'-DDD (0.5%)Routine Research (Requires LC resolution)
Technical Grade > 95.0%94.1%o,p'-DDE (2.1%), DDAC (1.5%)Chemical Synthesis Precursor Only

Table 2: LC-MS/MS (ESI) MRM Parameters for o,p'-DDA and Common Impurities

CompoundPrecursor IonProduct IonCollision Energy (eV)Mechanistic / Structural Note
o,p'-DDA m/z 279.0 [M-H]⁻m/z 235.015Loss of CO₂ (44 Da) from acetic acid moiety.
p,p'-DDA m/z 279.0 [M-H]⁻m/z 235.015Isobaric to o,p'-DDA; requires chromatographic separation.
o,p'-DDD m/z 318.0 [M+H]⁺m/z 248.020Analyzed in ESI+ (Lacks acidic proton for ESI-).
o,p'-DDE m/z 316.0 [M+H]⁺m/z 246.025Analyzed in ESI+ (Lacks acidic proton for ESI-).

Expert Conclusion

When benchmarking 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid standards, never assume that a high UV purity guarantees a lack of isomeric contamination. The presence of p,p'-DDA in lower-tier analytical grades will directly cross-contaminate your MRM channels if your chromatography is not optimized for baseline resolution. For any assay supporting clinical population pharmacokinetic modeling, investing in a Certified Reference Material (CRM) grade standard is non-negotiable to ensure the integrity of your therapeutic monitoring data.

References

  • Menaa, F. (2020). Mitotane Lipid Nanocarriers and Enantiomers. Encyclopedia.pub. Available at: [Link]

  • Cazaubon, Y., Talineau, Y., Feliu, C., Konecki, C., Russello, J., Mathieu, O., & Djerada, Z. (2019). Population Pharmacokinetics Modelling and Simulation of Mitotane in Patients with Adrenocortical Carcinoma: An Individualized Dose Regimen to Target All Patients at Three Months? Pharmaceutics, 11(11), 566. Available at:[Link]

  • Jančić-Stojanović, B., Vemić, S., Elezović, V., Petrović, A., Sinadinović, Z., Ivanović, D., Damjanović, S., & Miljković, B. (2015). Development of New Liquid Chromatographic Method for Mitotane and Its Metabolites Determination in Human Plasma Employing Design of Experiments Methodology. Journal of Liquid Chromatography & Related Technologies, 38(14). Available at:[Link]

Sources

comparing metabolic rates of o,p'-DDT to 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid in vitro

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development and environmental toxicology, understanding the metabolic fate of xenobiotics is paramount for assessing their persistence, bioaccumulation, and potential for toxicity. This guide provides an in-depth technical comparison of the in vitro metabolic rates of the organochlorine insecticide o,p'-dichlorodiphenyltrichloroethane (o,p'-DDT) and its principal urinary metabolite, 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (o,p'-DDA).

The rationale for this comparison lies in the fundamental principle that the rate of metabolism dictates the duration of exposure and the chemical form of the compound to which biological systems are exposed. While o,p'-DDT is a known endocrine disruptor, its metabolite, o,p'-DDA, represents a more polar and readily excretable form.[1][2] A direct comparison of their metabolic stability in vitro illuminates the biotransformation process and provides critical data for pharmacokinetic modeling and risk assessment.

The Metabolic Journey: From o,p'-DDT to a More Excretable Form

The in vitro metabolism of o,p'-DDT is primarily a reductive process, in contrast to the dehydrochlorination pathway that is more prominent for its isomer, p,p'-DDT. The metabolic cascade for o,p'-DDT predominantly proceeds through reductive dechlorination to form o,p'-DDD (1,1-dichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethane), which is subsequently oxidized to the more water-soluble o,p'-DDA.[1] Notably, the formation of o,p'-DDE, a persistent and toxic metabolite of p,p'-DDT, is not a significant pathway for o,p'-DDT metabolism.[1]

This metabolic transformation is crucial as it converts the lipophilic parent compound, which can accumulate in fatty tissues, into a more hydrophilic metabolite that can be more readily eliminated from the body, primarily through urine.[1][2]

Comparative In Vitro Metabolic Stability: A Tale of Two Molecules

Direct comparative kinetic data for the in vitro metabolism of o,p'-DDT and o,p'-DDA is scarce in publicly available literature. However, based on the established metabolic pathway and the chemical nature of the two compounds, a strong scientific inference can be drawn.

o,p'-DDT: As the parent compound, o,p'-DDT is expected to have a measurable rate of metabolism in in vitro systems containing relevant drug-metabolizing enzymes, such as liver microsomes. The primary metabolic reaction is reductive dechlorination, a process catalyzed by cytochrome P450 (CYP) enzymes.[3][4] While much of the specific research has focused on p,p'-DDT, similar enzymatic and non-enzymatic reducing activities have been observed for o,p'-DDT.[3] The key enzymes implicated in the reductive dechlorination of the p,p' isomer, and likely involved for the o,p' isomer, include CYP2B1, CYP3A1, CYP2B6, and CYP3A4.[3][4]

o,p'-DDA: In contrast, o,p'-DDA is the product of o,p'-DDT metabolism and is structurally an acetic acid derivative. This chemical modification significantly increases its polarity. Generally, such polar metabolites are less likely to be substrates for further extensive Phase I metabolism by CYP enzymes. Instead, they are more prone to Phase II conjugation reactions (e.g., glucuronidation) to further enhance their water solubility for excretion. The available literature points to o,p'-DDA as a major urinary metabolite, which supports the hypothesis that it is a terminal or near-terminal metabolite with a significantly lower rate of further biotransformation compared to its parent compound.[1][2]

Therefore, in an in vitro metabolic stability assay using liver microsomes, one would anticipate a noticeable depletion of o,p'-DDT over time, corresponding with the formation of its metabolites. Conversely, o,p'-DDA would be expected to exhibit high metabolic stability, with minimal to no depletion over the same incubation period.

Quantitative Data Summary

CompoundExpected In Vitro Metabolic Rate (in Liver Microsomes)Primary Metabolic PathwayKey Enzymes (Inferred)Expected Intrinsic Clearance (CLint)
o,p'-DDT Moderate to HighReductive Dechlorination & OxidationCytochrome P450s (e.g., CYP2B6, CYP3A4)Measurable
o,p'-DDA Very Low to NegligibleLikely minimal further Phase I metabolismLikely not a significant substrate for CYPsVery Low

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

To empirically determine and compare the metabolic rates, a standardized in vitro metabolic stability assay using human liver microsomes is the method of choice. This protocol is designed to be a self-validating system by including appropriate controls.

Objective: To determine the rate of disappearance of o,p'-DDT and o,p'-DDA when incubated with human liver microsomes and an NADPH-regenerating system.

Materials:

  • o,p'-DDT and o,p'-DDA (analytical grade)

  • Pooled human liver microsomes (HLMs)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of o,p'-DDT and o,p'-DDA in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare working solutions of the test compounds by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH-regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice.

  • Incubation:

    • In separate microcentrifuge tubes, pre-warm a mixture of the test compound (final concentration, e.g., 1 µM) and human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Controls:

    • No-NADPH control: Incubate the test compound with microsomes without the NADPH-regenerating system to assess for non-CYP mediated degradation.

    • No-microsome control: Incubate the test compound in the buffer with the NADPH-regenerating system but without microsomes to assess for chemical instability.

    • Positive control: Include a compound with a known metabolic rate (e.g., testosterone or verapamil) to confirm the metabolic competency of the microsomes.

  • Sample Processing:

    • Vortex the terminated reaction mixtures to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new set of tubes for analysis.

  • Analytical Method:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the separation and detection of o,p'-DDT, o,p'-DDA, and the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (microsomal protein concentration).

Visualizing the Concepts

To better illustrate the processes described, the following diagrams have been generated.

Metabolic Pathway of o,p'-DDT o,p'-DDT o,p'-DDT o,p'-DDD o,p'-DDD o,p'-DDT->o,p'-DDD Reductive Dechlorination (CYP450s) o,p'-DDA o,p'-DDA o,p'-DDD->o,p'-DDA Oxidation

Caption: Metabolic pathway of o,p'-DDT to o,p'-DDA.

In Vitro Metabolic Stability Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_quenching 3. Reaction Termination cluster_analysis 4. Analysis cluster_data 5. Data Interpretation Test Compound Test Compound Incubation Mixture Incubation Mixture Test Compound->Incubation Mixture Liver Microsomes Liver Microsomes Liver Microsomes->Incubation Mixture NADPH System NADPH System NADPH System->Incubation Mixture Time Points (0-120 min) Time Points (0-120 min) Incubation Mixture->Time Points (0-120 min) Quenching (Acetonitrile + IS) Quenching (Acetonitrile + IS) Time Points (0-120 min)->Quenching (Acetonitrile + IS) Protein Precipitation Protein Precipitation Quenching (Acetonitrile + IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis Calculate % Remaining Calculate % Remaining LC-MS/MS Analysis->Calculate % Remaining Determine t1/2 and CLint Determine t1/2 and CLint Calculate % Remaining->Determine t1/2 and CLint

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

References

  • Kitamura, S., Shimizu, Y., Shiraga, Y., Yoshida, M., Sugihara, K., & Ohta, S. (2002). Reductive metabolism of p,p'-DDT and o,p'-DDT by rat liver cytochrome P450. Drug metabolism and disposition, 30(2), 113–118. [Link]

  • Joußen, N., Heckel, D. G., & Feyereisen, R. (2008). Metabolism of imidacloprid and DDT by P450 CYP6G1 expressed in cell cultures of Nicotiana tabacum suggests detoxification of these insecticides in Cyp6g1-overexpressing strains of Drosophila melanogaster, leading to resistance. Pest management science, 64(1), 65–73. [Link]

  • ATSDR. (2002). Toxicological Profile for DDT, DDE, and DDD. Agency for Toxic Substances and Disease Registry. [Link]

  • Garrison, A. W., Nzengung, V. A., Avants, J. K., Ellington, J. J., & Wolfe, N. L. (2000). Phytodegradation of p,p'-DDT and the Enantiomers of o,p'-DDT. Environmental Science & Technology, 34(9), 1663–1670. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). DDT, Lindane, and 2,4-D. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (No. 113). International Agency for Research on Cancer. [Link]

  • Honda, M., Yaguchi, K., Miyachi, H., & Kambe, T. (2012). Human blood concentrations of dichlorodiphenyltrichloroethane (DDT) extrapolated from metabolism in rats and humans and physiologically based pharmacokinetic modeling. Journal of toxicological sciences, 37(5), 949–958. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Lau, Y. Y., Krishna, G., Yumibe, N. P., Grotz, D. E., Sapidou, E., Norton, L., ... & Lin, C. C. (2002). The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. Pharmaceutical research, 19(11), 1606–1610. [Link]

  • Di, L., & Obach, R. S. (2015). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS medicinal chemistry letters, 6(10), 1047–1049. [Link]

  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391–396. [Link]

  • Sun, J., Xu, C., Peng, H., Wan, Y., Luo, K., Barrett, H., & Hu, J. (2022). Behaviors and trophodynamics of o,p'-dichlorodiphenyltrichloroethane (o,p'-DDT) in the aquatic food web: Comparison with p,p'-DDT. The Science of the total environment, 821, 153447. [Link]

  • Barouki, R. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Pelkonen, O., Tolonen, A., Rousu, T., Tursas, L., Turpeinen, M., Hokkanen, J., ... & Coecke, S. (2009). Comparison of metabolic stability and metabolite identification of 55 ECVAM/ICCVAM validation compounds between human and rat liver homogenates and microsomes--a preliminary analysis. ALTEX, 26(3), 214–222. [Link]

  • Soffers, A. E., Boersma, M. G., Vaes, W. H., Vervoort, J., & Rietjens, I. M. (2001). The role of biotransformation in the mechanism of toxicity of chemicals. Toxicology in Vitro, 15(4-5), 329–335.
  • Creative Biolabs. (n.d.). In Vitro Metabolic Stability Assay. Retrieved from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Xeno-Tech. [Link]

  • Morgan, D. P., & Roan, C. C. (1974). The metabolism of DDT in man. Essays in toxicology, 5, 39–97.
  • Gold, B., & Brunk, G. (1982). Metabolism of 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane and 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane in the rat. Chemico-biological interactions, 41(3), 327–339.
  • Bessems, J. G., 't Hart, B. A., & van der Laan, J. W. (2014). Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. [Link]

  • Sohlenius-Sternbeck, A. K., & Örn, S. (2011). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. Xenobiotica, 41(2), 124–136. [Link]

Sources

Evaluating Limits of Detection for 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid Across Mass Spectrometers

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide laboratories in optimizing analytical strategies for complex biomarkers. The compound 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid , universally known as o,p'-DDA , presents a unique analytical dichotomy. It is simultaneously a highly mobile, neglected environmental pollutant derived from the pesticide DDT[1][2], and the primary circulating metabolite of mitotane (o,p'-DDD), a chemotherapeutic agent used to treat adrenocortical carcinoma (ACC)[3][4].

Because o,p'-DDA contains a highly polar carboxylic acid moiety, it behaves vastly differently from its lipophilic parent compounds. Selecting the correct mass spectrometry (MS) platform is not merely a matter of instrument availability; it is dictated by the matrix (water vs. plasma) and the fundamental chemical physics of the molecule. This guide objectively compares the Limits of Detection (LOD) and mechanistic workflows across leading MS platforms to help you engineer the optimal assay.

Mechanistic Grounding: Why MS Platform Choice Matters

The causality behind your experimental choices must be rooted in the molecule's structure. The carboxylic acid group on o,p'-DDA readily donates a proton, making it highly amenable to deprotonation.

  • Clinical Therapeutic Drug Monitoring (TDM): In ACC patients, mitotane plasma levels must be tightly maintained within a therapeutic window of 14–20 mg/L to balance efficacy and neurological toxicity[4]. Interestingly, o,p'-DDA accumulates in plasma at concentrations up to 10 times higher than the parent drug[3]. Here, LC-MS/MS is the gold standard. The acidic nature of o,p'-DDA allows for highly efficient ionization in Electrospray Negative (ESI-) mode, eliminating the need for derivatization and enabling high-throughput analysis[5].

  • Environmental Trace Analysis: In environmental matrices, o,p'-DDA does not adsorb to soil and leaches rapidly into groundwater[2]. Detecting it requires ultra-trace sensitivity. Because the carboxylic acid causes severe peak tailing and thermal degradation in gas chromatography, GC-MS/MS analysis mandates chemical derivatization. However, once derivatized, GC-MS/MS provides unparalleled sub-ng/L LODs[1].

Pathway DDD Mitotane (o,p'-DDD) Parent Compound CYP CYP450 Metabolism (β-hydroxylation) DDD->CYP DDA o,p'-DDA Target Analyte CYP->DDA LC LC-MS/MS (ESI-) Clinical TDM DDA->LC Plasma Matrix GC GC-MS/MS (EI/NCI) Environmental DDA->GC Water Matrix

Caption: Metabolic pathway of mitotane to o,p'-DDA and matrix-dependent MS analytical strategies.

Platform Comparison & Quantitative Data

The table below summarizes the performance of different MS platforms (and legacy UV methods) for quantifying o,p'-DDA.

Analytical PlatformIonization / ModeTarget MatrixSample PreparationDerivatization Required?Limit of Detection (LOD)
GC-MS/MS EI or ECNI / SRMEnvironmental WaterSolid Phase Extraction (SPE)Yes (e.g., PFBBr)< 1 ng/L [1]
LC-MS/MS (QqQ) ESI (-) / MRMClinical PlasmaProtein Precipitation / MEPSNo ~ 5 ng/mL (0.005 µg/mL)[5]
LC-HRMS (Q-TOF) ESI (-) / Full ScanSurface WaterDirect Injection or SPENo Low ng/L range [6]
Legacy LC-UVUV Absorbance (226 nm)Clinical PlasmaLiquid-Liquid Extraction (LLE)No100 - 500 ng/mL[5]

Key Insight: Transitioning from legacy LC-UV to LC-MS/MS improves the LOD by a factor of 100x for clinical samples[5]. For environmental samples, GC-MS/MS remains the absolute sensitivity leader, pushing detection limits below 1 ng/L[1].

Self-Validating Experimental Protocols

Every robust protocol must operate as a self-validating system. The inclusion of isotopically labeled internal standards (IS) prior to any extraction step is non-negotiable; it is the only way to mathematically correct for matrix suppression in LC and derivatization variability in GC.

Protocol 1: High-Throughput LC-MS/MS for Clinical Plasma

Objective: Quantify o,p'-DDA in human plasma without derivatization.

  • Aliquoting & Internal Standard Addition: Transfer 50 µL of patient plasma to a microcentrifuge tube. Immediately spike with 10 µL of isotopically labeled internal standard (e.g., o,p'-DDA-d4). Causality: Adding the IS first ensures it undergoes the exact same protein binding and extraction losses as the endogenous analyte.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (ACN). Causality: ACN effectively denatures plasma proteins, releasing the highly protein-bound o,p'-DDA into the supernatant while precipitating out macromolecular interferences.

  • Centrifugation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reversed-phase column. Utilize a gradient mobile phase of Water (0.1% Formic Acid) and ACN. Operate the Triple Quadrupole in ESI negative mode (ESI-), monitoring the specific Multiple Reaction Monitoring (MRM) transitions for the deprotonated [M-H]- precursor ion.

Protocol 2: Ultra-Trace GC-MS/MS for Environmental Water

Objective: Achieve sub-ng/L LODs for o,p'-DDA in surface or groundwater.

  • Solid Phase Extraction (SPE): Pass 500 mL of filtered water through a pre-conditioned Oasis HLB SPE cartridge. Causality: The massive sample volume concentrates trace analytes by a factor of 1000x, which is the physical mechanism allowing for <1 ng/L LODs[1].

  • Elution & Evaporation: Elute the retained compounds with 5 mL of methanol. Evaporate to near dryness under a gentle stream of ultra-pure nitrogen.

  • Chemical Derivatization: Add 100 µL of pentafluorobenzyl bromide (PFBBr) and a catalytic amount of triethylamine. Incubate at 60°C for 1 hour. Causality: PFBBr esterifies the problematic carboxylic acid group, converting o,p'-DDA into a highly volatile, thermally stable pentafluorobenzyl ester[1].

  • GC-MS/MS Analysis: Inject 1 µL in splitless mode. Operate the mass spectrometer in Electron Capture Negative Ionization (ECNI) mode. The highly electronegative fluorinated derivative will capture thermal electrons with extreme efficiency, maximizing the signal-to-noise ratio.

Workflow Sample Sample Matrix Plasma Clinical Plasma (Small Volume) Sample->Plasma Water Environmental Water (Large Volume) Sample->Water PrepLC Protein Precipitation (No Derivatization) Plasma->PrepLC PrepGC Solid Phase Extraction + PFBBr Derivatization Water->PrepGC MSLC LC-MS/MS LOD: ~5 ng/mL PrepLC->MSLC MSGC GC-MS/MS LOD: <1 ng/L PrepGC->MSGC

Caption: Comparative sample preparation and MS workflows for o,p'-DDA quantification.

References
  • DDT Metabolite Bis(Chlorophenyl)acetic Acid: The Neglected Environmental Contaminant Source: American Chemical Society (ACS) URL:[Link]

  • Investigations on the environmental fate and contamination potential of DDT-residues in river sediment and its implication for DDA pollution Source: CORE URL:[Link]

  • Titre du document - Analytical Methods for iPM(T) Substances Source: European Union URL:[Link]

  • Analytical assay and patient follow-up: Therapeutic drug monitoring of Mitotane Source: ResearchGate URL:[Link]

  • Mitotane Lipid Nanocarriers and Enantiomers Source: Encyclopedia.pub URL:[Link]

  • Role of Mitotane in Adrenocortical Carcinoma – Review and State of the art Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a laboratory professional handling complex chlorinated aromatics, understanding the metabolic and environmental context of your reagents is paramount. 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid (commonly known as o,p'-DDA) is a highly persistent terminal metabolite of the pesticide DDT[1][2]. Due to its halogenated structure and environmental stability[3], o,p'-DDA cannot be disposed of through standard organic waste streams.

This guide provides definitive, self-validating protocols for the safe handling, segregation, and high-temperature destruction of o,p'-DDA. By following these procedures, researchers ensure full compliance with EPA/RCRA regulations while protecting both laboratory personnel and the environment.

Part 1: Physicochemical & Hazard Profile

Before handling the chemical, personnel must be aware of its physical properties and regulatory classification. o,p'-DDA is a chlorinated aromatic acid that acts as a persistent organic pollutant (POP)[4].

PropertyValue
Chemical Name 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid
Synonyms o,p'-DDA; o,p'-Dichlorodiphenylacetic acid[5]
CAS Registry Number 34113-46-7[5]
Molecular Formula C14H10Cl2O2[5]
Molecular Weight 281.13 g/mol [5]
Waste Classification Halogenated Organic Waste (EPA RCRA Compliant)
Part 2: Metabolic Context & Environmental Persistence

Expertise & Experience Insight: Why does o,p'-DDA require such stringent disposal? In the environment, parent compounds like DDT undergo dehydrohalogenation to DDE or reductive dechlorination to DDD[2]. However, subsequent oxidation leads to DDA, a highly water-soluble and recalcitrant terminal metabolite[3]. Heberer and Dünnbier (1999) identified DDA as a "neglected environmental contaminant" because its stability allows it to persist in aquatic and terrestrial ecosystems long after the parent compounds have degraded[3][4].

Pathway DDT o,p'-DDT (Parent Compound) DDE o,p'-DDE (Dehydrohalogenation) DDT->DDE Environmental/Metabolic Degradation DDD o,p'-DDD (Reductive Dechlorination) DDT->DDD Environmental/Metabolic Degradation DDA o,p'-DDA (Terminal Metabolite) CAS: 34113-46-7 DDE->DDA Oxidation DDD->DDA Oxidation

Environmental degradation pathway of DDT to the terminal metabolite DDA.

Part 3: Standard Operating Procedure (SOP) for Safe Handling

The primary risk during handling is not acute toxicity, but rather chronic exposure and environmental contamination. The C-Cl bonds in o,p'-DDA make it highly lipophilic (prior to ionization) and bioaccumulative[1].

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle o,p'-DDA powder or solutions inside a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Don disposable nitrile gloves (double-gloving is recommended for extended handling), a flame-resistant laboratory coat, and ANSI-approved safety goggles.

  • Static Mitigation: Use anti-static weighing spatulas and grounded analytical balances. Chlorinated powders can carry static charges, leading to unintended dispersion.

  • Solvent Compatibility: If preparing solutions, note that o,p'-DDA is soluble in polar organic solvents (e.g., methanol, acetonitrile) and basic aqueous solutions (due to the carboxylic acid moiety).

Part 4: Proper Disposal Procedures (The "Cradle-to-Grave" Protocol)

Expertise & Experience Insight: Never mix o,p'-DDA with non-halogenated waste. If halogenated waste is incinerated at standard temperatures (<800°C), the incomplete combustion of the aromatic ring and chlorine atoms leads to the synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—compounds exponentially more toxic than DDA itself. High-temperature incineration guarantees homolytic cleavage of the C-Cl bonds.

Disposal Step1 1. Waste Generation Isolate o,p'-DDA Step2 2. Segregation Halogenated Organic Waste Step1->Step2 Step3 3. Containment HDPE / Glass with Leak-proof Cap Step2->Step3 Step4 4. SAA Storage Secondary Containment (<90 Days) Step3->Step4 Step5 5. EPA/RCRA Manifest Document Mass/Volume Step4->Step5 Step6 6. High-Temp Incineration >1100°C + Flue Scrubbers Step5->Step6

Cradle-to-grave disposal workflow for halogenated organic waste like o,p'-DDA.

Step-by-Step Disposal Protocol:

  • Segregation: Immediately place all o,p'-DDA solid waste, contaminated consumables (pipette tips, weighing boats), and liquid rinsates into a designated "Halogenated Organic Waste" container.

  • Containment: Use High-Density Polyethylene (HDPE) or amber glass containers. Ensure the cap is leak-proof and securely fastened when not actively adding waste.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste. Explicitly list "2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid" and "Halogenated" on the label. Do not use abbreviations.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or below 25°C. The container must sit inside a secondary containment tray capable of holding 110% of the primary container's volume. Do not exceed the 90-day storage limit.

  • Final Destruction: Transfer the waste to a licensed EPA/RCRA hazardous waste carrier. The manifest must specify that the waste requires High-Temperature Incineration (>1100°C) with alkaline flue gas scrubbing to neutralize the resulting HCl gas and prevent dioxin/furan emissions.

Part 5: Spill Response & Decontamination Protocol

In the event of a localized spill within the laboratory, execute the following self-validating decontamination loop:

  • Evacuate and Isolate: Secure the spill area. Prevent laboratory traffic from tracking the chemical across the floor.

  • Don Advanced PPE: Put on a fresh pair of heavy-duty nitrile gloves, safety goggles, and an N95 or P100 particulate respirator if dry powder has been aerosolized.

  • Containment (Solid Spill): Gently cover the solid o,p'-DDA with damp sand or a specialized inert absorbent pad to prevent dust generation. Do not sweep dry powder.

  • Collection: Use non-sparking, disposable scoops to collect the absorbent-chemical mixture. Deposit directly into a solid halogenated waste container.

  • Decontamination: Wash the affected surface with a surfactant-based alkaline cleaner (e.g., Alconox) to ionize the carboxylic acid and enhance aqueous solubility. Follow with a distilled water rinse.

  • Validation: Collect all liquid rinsate and paper towels used during decontamination and dispose of them as halogenated waste.

References
  • Pharmaffiliates. "2-(2-Chlorophenyl)-2-(4-chlorophenyl)acetic Acid - CAS 34113-46-7".
  • U.S. Environmental Protection Agency (EPA). "Health Effects Support Document for 1,1-Dichloro-2,2- bis(p-chlorophenyl)ethylene (DDE)".
  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for DDT, DDE, and DDD".
  • American Chemical Society (ACS) Publications. "Formation and Fate of Point-Source Nonextractable DDT-Related Compounds on Their Environmental Aquatic-Terrestrial Pathway".
  • Refubium (Freie Universität Berlin). "Assessment of DDT and metabolites contamination of the Teltow Canal (Berlin)".

Sources

Personal protective equipment for handling 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Logistical Guide: Handling and PPE Protocols for 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid

As a researcher or drug development professional, handling complex active pharmaceutical ingredients (APIs) and their metabolites requires a rigorous, causality-driven approach to safety. 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid , widely known as o,p'-DDA (CAS: 34113-46-7), is a critical compound in endocrine research and oncology. It is the primary circulating metabolite of the adrenocorticolytic drug mitotane (o,p'-DDD) and a known degradate of the organochlorine pesticide DDT[1][2].

Due to its structural homology to known endocrine disruptors and its classification as a potent skin and eye irritant, standard laboratory safety protocols must be elevated[3][4]. This guide provides a self-validating, step-by-step operational framework for the safe handling, decontamination, and disposal of o,p'-DDA.

Causality-Driven Hazard Assessment

To effectively protect yourself, you must understand why the chemical is hazardous. o,p'-DDA is a halogenated aromatic carboxylic acid. Its molecular structure dictates its toxicological profile:

  • Lipophilicity: The bis-chlorophenyl rings make the un-ionized form of the molecule highly lipophilic, allowing it to easily penetrate the lipid bilayer of the stratum corneum (skin) and cellular membranes.

  • Acidity: The carboxylic acid moiety causes localized pH disruption upon contact with mucosal membranes, leading to acute irritation.

  • Protein Binding: Halogenated aromatics can act as haptens, binding to epidermal proteins and triggering Type IV delayed hypersensitivity (allergic contact dermatitis).

Table 1: Quantitative Hazard Summary and Required PPE [3][5]

Hazard ClassGHS CodeMechanistic CauseMandatory PPE Mitigation
Skin Irritation H315Lipophilic penetration and localized acidic tissue disruption.Double nitrile gloves (min. 0.11mm), fluid-resistant lab coat.
Skin Sensitization H317Haptenization of epidermal proteins triggering immune response.Immediate removal of contaminated gloves; rigorous hand hygiene.
Eye Irritation H319Acidic damage to the corneal epithelium and conjunctiva.ANSI Z87.1 chemical splash goggles (no safety glasses).
Endocrine Disruption N/AStructural mimicry of endogenous steroid hormones[2].Chemical fume hood (0.4-0.6 m/s face velocity) to prevent inhalation.

Tiered Personal Protective Equipment (PPE) Protocol

Do not rely on generic laboratory PPE. The handling of o,p'-DDA requires targeted material selection[5]:

  • Dermal Protection (Gloves): Use 100% Nitrile gloves . Causality: Latex degrades rapidly upon contact with lipophilic halogenated organics and the organic solvents (e.g., methanol, DMSO) typically used to solubilize o,p'-DDA. Double-gloving is mandatory during solution preparation.

  • Ocular Protection: Wear chemical splash goggles . Standard safety glasses with side shields are insufficient because they do not form a seal against aerosolized powders or solvent splashes.

  • Respiratory Protection: Routine handling of the dry powder must occur inside a Class II Biological Safety Cabinet (BSC) or a chemical fume hood. If operational logistics require handling outside a ventilated enclosure (e.g., bulk transfer), a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of endocrine-disrupting dust.

Operational Workflows and Methodologies

Protocol A: Safe Dispensing and Solution Preparation

This protocol ensures a self-validating system where environmental exposure is physically blocked before the chemical is exposed.

  • Ventilation Verification: Verify the chemical fume hood monitor reads a face velocity between 0.4 and 0.6 m/s. Do not proceed if the alarm is sounding.

  • Don PPE: Apply the primary nitrile glove, put on a flame-retardant lab coat, apply the secondary nitrile glove over the cuff of the coat, and don chemical splash goggles.

  • Static Mitigation: o,p'-DDA powder can hold a static charge, leading to aerosolization. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to dispensing.

  • Weighing: Carefully transfer the required mass of o,p'-DDA into the weighing boat.

  • Solubilization: Transfer the powder to a volumetric flask. Add the solvent (e.g., methanol) slowly, washing down the neck of the flask to ensure no dry powder remains airborne.

  • Sealing: Cap the vial tightly, wipe the exterior with a solvent-dampened Kimwipe, and label it before removing it from the fume hood.

Protocol B: Spill Response and Chemical Decontamination

If a spill occurs, the goal is to prevent aerosolization and chemically neutralize the compound to prevent dermal absorption.

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Containment: If it is a dry powder spill, gently cover the powder with a Kimwipe or absorbent pad dampened with water. Causality: This prevents the powder from becoming airborne during the cleanup process.

  • Chemical Neutralization: Prepare a 1% Sodium Carbonate (Na₂CO₃) solution . Spray or pour this gently over the spill area. Causality:o,p'-DDA is an organic acid. In its protonated state, it is highly lipophilic and easily crosses the skin. Neutralizing it with a mild base converts it to its sodium salt, which is highly water-soluble and significantly less capable of dermal penetration.

  • Extraction: Wipe up the neutralized solution using absorbent pads.

  • Secondary Wash: Wash the surface with standard laboratory detergent and water to remove any residual sodium salts.

Logistical Disposal Plan

Because o,p'-DDA is an endocrine-disrupting chemical and a persistent organic pollutant derivative, it poses a severe threat to aquatic ecosystems[2][4].

  • Drain Disposal: Strictly prohibited. Never flush o,p'-DDA solutions or neutralized spill waste down the sink[3].

  • Primary Containment: Collect all solid waste (gloves, Kimwipes, empty vials) and liquid waste in clearly labeled, high-density polyethylene (HDPE) or glass containers.

  • Final Destruction: Waste must be transferred to a licensed hazardous waste contractor for high-temperature incineration, which is the only reliable method to break the stable carbon-chlorine bonds of the molecule.

Process Visualization

G N1 Pre-Operational Setup Verify Fume Hood & PPE N2 Active Handling (o,p'-DDA Powder/Solution) N1->N2 N3 Spill Event? N2->N3 N4 Decontamination Neutralize with 1% Na2CO3 N3->N4 Yes N5 Waste Collection HDPE Containers N3->N5 No N4->N5 N6 Licensed Incineration (No Drain Disposal) N5->N6

Operational workflow for the safe handling, spill decontamination, and disposal of o,p'-DDA.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.